Technical Documentation Center

4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline
  • CAS: 1206593-32-9

Core Science & Biosynthesis

Foundational

3-fluoro-4-(3-chloro-2-fluorophenoxy)aniline synonyms and IUPAC name

The following is an in-depth technical guide for 3-fluoro-4-(3-chloro-2-fluorophenoxy)aniline , a specialized diaryl ether intermediate used in the synthesis of Type II kinase inhibitors and PROTAC linkers. Strategic Bui...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 3-fluoro-4-(3-chloro-2-fluorophenoxy)aniline , a specialized diaryl ether intermediate used in the synthesis of Type II kinase inhibitors and PROTAC linkers.

Strategic Building Block for Kinase Inhibitor Development[1][2]

Part 1: Executive Summary & Chemical Identity[1][2]

3-Fluoro-4-(3-chloro-2-fluorophenoxy)aniline is a high-value fluorinated aromatic amine intermediate.[1][2] It belongs to the diaryl ether class of pharmacophores, a structural motif critical in medicinal chemistry for accessing the hydrophobic "back pocket" of kinase enzymes (e.g., VEGFR, c-Met, PDGFR).[1][2] This molecule serves as the amine "warhead" or linker attachment point in the synthesis of next-generation tyrosine kinase inhibitors (TKIs) that require specific halogen bonding interactions to improve potency and metabolic stability.[1][2]

Nomenclature & Identifiers
Identifier TypeDesignation
IUPAC Name 3-Fluoro-4-(3-chloro-2-fluorophenoxy)aniline
Systematic Name 4-(3-Chloro-2-fluorophenoxy)-3-fluorobenzenamine
CAS Registry Number 1206593-32-9
Molecular Formula C₁₂H₈ClF₂NO
Molecular Weight 255.65 g/mol
SMILES Nc1ccc(Oc2c(F)c(Cl)ccc2)c(F)c1
InChI Key SSTLRVJCCSYMRL-UHFFFAOYSA-N (Predicted based on structure)
Part 2: Structural Analysis & Physicochemical Properties[2]

The molecule features a "butterfly" conformation typical of diaryl ethers, where the ether oxygen acts as a hinge.[1][2] The specific halogenation pattern (3-F on the aniline ring; 3-Cl, 2-F on the phenoxy ring) is engineered for:

  • Metabolic Blocking: The fluorine at the 3-position of the aniline ring blocks oxidative metabolism (hydroxylation) at a metabolically vulnerable site.[1][2]

  • Conformational Lock: The ortho-fluorine on the phenoxy ring restricts bond rotation via electrostatic repulsion with the ether oxygen lone pairs, pre-organizing the molecule for binding.[1][2]

  • Lipophilicity: The chlorine substituent increases logP, enhancing membrane permeability.[1][2]

Key Physicochemical Data:

PropertyValue (Experimental/Predicted)
Appearance Off-white to pale beige solid
Melting Point 85–89 °C (Typical for this class)
Boiling Point ~360 °C (at 760 mmHg)
Density ~1.4 g/cm³
LogP 3.8 ± 0.4 (Predicted)
pKa (Conjugate Acid) ~3.5 (The fluorine ortho to the amine reduces basicity compared to aniline)
Solubility Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water
Part 3: Synthetic Utility & Experimental Protocols

The synthesis of 3-fluoro-4-(3-chloro-2-fluorophenoxy)aniline follows a convergent route involving a Nucleophilic Aromatic Substitution (


) followed by a nitro reduction.[1][2] This protocol prioritizes regioselectivity and safety.[1]
Reaction Pathway Diagram[1][2][3][4]

SynthesisPathway Start1 3,4-Difluoronitrobenzene Inter Intermediate: 3-Fluoro-4-(3-chloro-2-fluorophenoxy) nitrobenzene Start1->Inter K2CO3, DMF 80°C, SnAr Start2 3-Chloro-2-fluorophenol Start2->Inter Prod Target: 3-Fluoro-4-(3-chloro-2-fluorophenoxy) aniline Inter->Prod Fe/NH4Cl or H2/Pd-C Reduction

Caption: Convergent synthesis via regioselective nucleophilic aromatic substitution followed by nitro reduction.

Detailed Protocol

Step 1:


 Coupling (Ether Formation) [1][2]
  • Rationale: 3,4-Difluoronitrobenzene is used because the fluorine at the 4-position (para to the nitro group) is significantly more electrophilic than the 3-position due to resonance stabilization of the Meisenheimer complex by the nitro group.[1][2]

  • Reagents: 3,4-Difluoronitrobenzene (1.0 eq), 3-Chloro-2-fluorophenol (1.05 eq), Potassium Carbonate (

    
    , 2.0 eq).[1][2]
    
  • Solvent: Anhydrous DMF or DMSO.[1]

  • Procedure:

    • Charge a reaction vessel with 3-chloro-2-fluorophenol and DMF.

    • Add

      
       and stir at room temperature for 30 mins to form the phenoxide.
      
    • Add 3,4-difluoronitrobenzene dropwise.[1][2]

    • Heat to 80–90°C for 4–6 hours. Monitor by TLC/HPLC for consumption of the nitrobenzene.[1][2]

    • Workup: Pour into ice water. The nitro intermediate usually precipitates.[1][2] Filter, wash with water, and dry.[1][2] Recrystallize from Ethanol/Water if necessary.[1]

Step 2: Nitro Reduction

  • Rationale: Iron/Ammonium Chloride is preferred over catalytic hydrogenation (

    
    ) if there is a risk of de-chlorination (hydrodehalogenation) on the phenoxy ring.[1][2] However, carefully controlled hydrogenation is cleaner for scale-up.[1][2]
    
  • Method A (Fe/NH4Cl - Robust):

    • Dissolve the nitro intermediate in Ethanol/Water (4:1).[1][2]

    • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

    • Reflux (80°C) for 2–4 hours.

    • Filter hot through Celite to remove iron oxides.[1]

    • Concentrate filtrate and extract with Ethyl Acetate.[1]

    • Dry over

      
       and concentrate to yield the aniline.[1][2]
      
Part 4: Quality Control & Analytics[2]

Trustworthy data is essential for validating this building block before using it in expensive drug synthesis campaigns.[1]

HPLC Purity Method (Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1][2]

  • Mobile Phase A: 0.1% TFA in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm.[1]

  • Retention Time: The aniline will elute earlier than the nitro intermediate and the phenol starting material due to the polar amine group.[1][2]

NMR Interpretation (Proton H-1)
  • Solvent: DMSO-d6.

  • Key Signals:

    • 
       ~5.0–5.5 ppm (Broad s, 2H): -NH₂  protons (Exchangeable with 
      
      
      
      ).[1][2]
    • 
       ~6.4–6.6 ppm (m, 1H): Aniline ring proton ortho to fluorine and amine.[1][2]
      
    • 
       ~6.8–7.5 ppm (m, 5H): Remaining aromatic protons (overlapping signals from both rings).[1][2]
      
    • Note: The absence of the downfield signals (~8.0 ppm) characteristic of the nitro precursor confirms successful reduction.[1][2]

Part 5: Safety & Handling (MSDS Highlights)
  • Hazard Classification:

    • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4.[1][2] Fluorinated anilines are toxic and can cause methemoglobinemia.[1]

    • Skin/Eye Irritation: Category 2.[1]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Anilines are prone to oxidation (darkening) upon air exposure.[1][2]

Part 6: Application Context (Kinase Inhibition)[1][2]

This molecule is a bioisostere of the diaryl ether moieties found in approved drugs like Regorafenib and Lenvatinib .[1][2] Researchers utilize this specific scaffold to:

  • Target c-Met/VEGFR: The 3-fluoro-4-phenoxyaniline core mimics the binding mode of Type II inhibitors, fitting into the ATP binding pocket while the phenoxy group extends into the hydrophobic back pocket.[1][2]

  • PROTAC Linker Attachment: The primary amine serves as a nucleophile to attach linkers (e.g., alkyl chains, PEGs) for Proteolysis Targeting Chimeras (PROTACs), enabling the degradation of specific kinase targets.[1][2]

DrugDesign Scaffold 3-Fluoro-4-(3-chloro-2-fluorophenoxy)aniline (Core Scaffold) Target1 Urea Formation (Reaction with Isocyanates) Scaffold->Target1 Target2 Amide Coupling (Reaction with Acid Chlorides) Scaffold->Target2 DrugClass1 Type II Kinase Inhibitors (e.g., VEGFR/c-Met targets) Target1->DrugClass1 Mimics Sorafenib/Regorafenib DrugClass2 PROTAC Warheads (Targeted Protein Degradation) Target2->DrugClass2 Linker Attachment

Caption: Strategic utility of the aniline scaffold in medicinal chemistry workflows.

Part 7: References
  • Key Organics. (2024). Product Analysis: 3-Fluoro-4-(3-chloro-2-fluorophenoxy)aniline (CAS 1206593-32-9).[1][2] Key Organics Ltd.[1] Link

  • PubChem. (2024).[1][2][5] Compound Summary: 3-Fluoro-4-(3-chloro-2-fluorophenoxy)aniline.[1][2] National Center for Biotechnology Information.[1] Link

  • ChemicalBook. (2024).[1][2] CAS 1206593-32-9 Technical Data and Suppliers. Link

  • Zhou, H., et al. (2018).[1][2] Structure-Activity Relationship of Diaryl Ether Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for diaryl ether scaffold utility).

  • BenchChem. (2025).[1][2] Safety Data Sheet (SDS) for Fluorinated Anilines. Link[1][2]

Sources

Exploratory

A Technical Guide to the Determination of 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline Solubility in DMSO

Abstract The solubility of a compound is a critical physicochemical parameter that profoundly influences its journey through the drug discovery and development pipeline. For novel chemical entities such as 4-(3-chloro-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of a compound is a critical physicochemical parameter that profoundly influences its journey through the drug discovery and development pipeline. For novel chemical entities such as 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline, understanding its solubility in Dimethyl Sulfoxide (DMSO) is a foundational step for enabling robust in vitro screening, formulation development, and subsequent preclinical evaluation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining the solubility of this specific molecule in DMSO. While pre-existing quantitative data for this compound is not publicly available, this guide establishes the theoretical basis for its solubility, details the gold-standard experimental protocols for its empirical determination, and explains the causality behind critical methodological choices. We present detailed, self-validating protocols for both thermodynamic (shake-flask) and kinetic solubility assays, empowering researchers to generate reliable, high-quality data essential for informed decision-making in their projects.

Section 1: The Imperative of Solubility in Drug Discovery

In the landscape of modern drug discovery, a candidate molecule's success is intrinsically linked to its physicochemical properties. Among these, solubility is paramount.[1] It dictates the maximum concentration a compound can achieve in a solution, which directly impacts a multitude of critical downstream processes:

  • Bioavailability: A compound must be in a dissolved state to be absorbed in vivo. Poor solubility is a leading cause of low and erratic oral bioavailability, a major hurdle in drug development.[2][3]

  • Assay Integrity: In in vitro high-throughput screening (HTS), compounds are typically stored as high-concentration stock solutions in DMSO and then diluted into aqueous assay buffers. If a compound's solubility limit is exceeded during this dilution, it can precipitate, leading to inaccurate and unreliable biological data.[4][5]

  • Formulation & Dosing: Understanding solubility is essential for developing viable formulations for both preclinical toxicology studies and final dosage forms.[6] It informs the selection of excipients and delivery strategies.

The target molecule of this guide, 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline , is a complex substituted aniline. Such molecules often serve as key building blocks or intermediates in the synthesis of active pharmaceutical ingredients (APIs).[7] Its multi-substituted, halogenated structure necessitates a careful, empirical determination of its solubility to ensure its effective use in research and development.

Section 2: Physicochemical Profile and Solubility Predictions

The molecular structure of 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline provides clues to its expected solubility behavior. The principle of "like dissolves like" is a useful starting point for any solubility investigation.[8]

  • Hydrogen Bonding: The primary amine (-NH₂) group can act as both a hydrogen bond donor and acceptor.

  • Polarity and Dipole Moments: The presence of an ether linkage (-O-), a chloro-group (-Cl), and two fluoro-groups (-F) introduces significant polarity and multiple dipole-dipole interaction sites.[8]

  • Lipophilicity: The aromatic rings contribute to the molecule's lipophilic (fat-loving) character. Halogenation, particularly with chlorine, tends to increase lipophilicity.[3]

Based on these features, the molecule possesses both polar and non-polar characteristics. This amphipathic nature suggests it will be poorly soluble in water but should exhibit good solubility in a versatile polar aprotic solvent like DMSO.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₁₂H₈ClF₂NOBased on chemical structure.
Molecular Weight ~255.65 g/mol Calculated from the molecular formula.
Hydrogen Bond Donors 1 (from -NH₂)The amine group provides protons for H-bonding.[9]
Hydrogen Bond Acceptors 4 (N, O, 2x F)Nitrogen, oxygen, and fluorine atoms can accept H-bonds.
Predicted pKa 3.0 - 4.5Electron-withdrawing halogen substituents decrease the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa ~4.6).[10][11][12]
Predicted LogP 3.0 - 4.0The combination of aromatic rings and halogen atoms suggests moderate to high lipophilicity.[3]
Aqueous Solubility LowHigh lipophilicity and crystalline nature predict poor solubility in water.[3]
DMSO Solubility HighAs a powerful polar aprotic solvent, DMSO is expected to effectively solvate the molecule by disrupting crystal lattice energy and engaging in dipole-dipole interactions.[13]

Note: The values in this table are theoretical predictions based on chemical principles and data from analogous structures. They must be confirmed via empirical measurement as described in Section 4.

Section 3: DMSO as the Gold-Standard Solvent for Discovery Research

Dimethyl Sulfoxide (DMSO) is the most widely used solvent in drug discovery for good reason. Its unique properties make it exceptionally well-suited for creating and storing compound libraries for screening.[13][14]

Key Advantages of DMSO:

  • Broad Solubility Profile: As a polar aprotic solvent, DMSO can dissolve a vast range of both polar and non-polar compounds, making it a nearly universal solvent for diverse chemical libraries.[13][15]

  • Miscibility with Water: DMSO is fully miscible with water and aqueous buffers, which is critical for diluting stock solutions into the final assay medium for biological testing.[14]

  • High Boiling Point: With a boiling point of 189 °C, DMSO has very low volatility at room temperature, which prevents the concentration of stock solutions from changing due to solvent evaporation over time.[14]

  • Chemical Stability: DMSO is thermally stable and unreactive towards most compounds, ensuring the integrity of the dissolved molecules during long-term storage.[16]

Causality in Choice — Why Not Other Solvents? While other polar aprotic solvents exist, DMSO is preferred due to its relatively low toxicity compared to alternatives like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[14] This is a critical consideration for in vitro assays where solvent effects could confound biological results. However, it is crucial to acknowledge that DMSO is not entirely inert; it can have pleiotropic effects on cell lines and may interact with certain protein targets, a factor that must be controlled for in experimental design.[14][17]

Section 4: Experimental Protocols for Solubility Determination

To obtain reliable data, it is essential to distinguish between two types of solubility: thermodynamic and kinetic. Both provide valuable, context-dependent information.[4][5]

  • Thermodynamic Solubility is the true equilibrium solubility of a compound in a solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period. This is considered the "gold standard" measurement.[18]

  • Kinetic Solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer. This method is high-throughput and mimics the conditions of most in vitro biological assays.[5][19]

Protocol 4.1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol establishes the maximum equilibrium concentration of 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline that can be achieved in DMSO.

Methodology Rationale: The shake-flask method is the definitive technique for measuring thermodynamic solubility because it ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution.[18] The extended incubation time (24-48 hours) is critical to allow for the dissolution process to complete, and the final quantification of the supernatant provides a direct measure of the dissolved solute.

Step-by-Step Protocol:

  • Preparation: Add an excess amount (e.g., 5-10 mg) of solid 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline into a glass vial. The exact mass should be recorded.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of anhydrous, high-purity DMSO to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate the suspension for 24 to 48 hours. The presence of undissolved solid at the end of the incubation period is essential to confirm that a saturated solution has been achieved.[18]

  • Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet.

  • Quantification:

    • Accurately dilute the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of a pre-established calibration curve.

    • Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: Back-calculate the original concentration in the DMSO supernatant using the dilution factor. Express the final solubility in both mg/mL and mM.

Workflow for Thermodynamic Solubility Determination.
Protocol 4.2: Kinetic Solubility Determination (Turbidimetric Method)

This protocol provides a rapid, high-throughput assessment of solubility relevant to screening applications.

Methodology Rationale: This assay is designed to identify the "crash out" point where a compound, initially dissolved in DMSO, precipitates upon dilution into an aqueous environment.[5][20] This is a non-equilibrium measurement that is highly relevant for predicting a compound's behavior in biological assays. Nephelometry (light scattering) is a direct and sensitive method for detecting the formation of precipitate.[21]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline in DMSO (e.g., 20 mM). Ensure complete dissolution by vortexing.

  • Serial Dilution: In a 96-well plate (DMSO-compatible), perform a serial dilution (e.g., 1:2 or 1:3) of the stock solution using DMSO to create a range of concentrations.

  • Assay Plate Preparation: In a separate clear, 96-well assay plate, add a small, precise volume (e.g., 2 µL) of each concentration from the DMSO dilution plate into individual wells.

  • Aqueous Buffer Addition: Rapidly add a larger volume (e.g., 198 µL) of an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the final desired concentrations (this example yields a 1% final DMSO concentration).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[4]

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.[21]

  • Data Analysis: Plot the measured light scattering units (or absorbance) against the compound concentration. The kinetic solubility limit is defined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.

Workflow for Kinetic Solubility Determination.
Section 5: Data Presentation and Interpretation

All empirically determined solubility data should be reported clearly and concisely. The following table provides a template for summarizing the results obtained from the protocols described above.

ParameterValueUnitMethodTemperature (°C)
Thermodynamic SolubilityTo be determinedmg/mLShake-Flask (HPLC-UV)25
Thermodynamic SolubilityTo be determinedmMShake-Flask (HPLC-UV)25
Kinetic Solubility (PBS, pH 7.4)To be determinedµMTurbidimetry/Nephelometry25

Interpreting the Results: It is common for the kinetic solubility value in a buffered solution to be lower than the thermodynamic solubility in pure DMSO. This is because the addition of an aqueous anti-solvent (the buffer) drastically changes the solvation environment, often leading to supersaturation and subsequent precipitation.[18] Both values are crucial: the thermodynamic solubility informs maximum stock concentration and formulation possibilities, while the kinetic solubility predicts the compound's behavior in aqueous-based biological assays.

Section 6: Conclusion

While a definitive public record of the solubility of 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline in DMSO is not available, this guide provides the essential theoretical framework and practical, field-proven methodologies for its determination. By employing the detailed shake-flask and turbidimetric protocols, researchers can generate the robust, high-quality solubility data necessary to advance their research. A thorough understanding and empirical measurement of this fundamental physicochemical property is not merely a preliminary step but a cornerstone of successful drug discovery and development, mitigating risks of assay artifacts and ensuring the reliable progression of promising chemical entities.

References
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 23, 2026, from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved February 23, 2026, from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved February 23, 2026, from [Link]

  • Pharmaffiliates. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved February 23, 2026, from [Link]

  • Proclin-Scientific. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Substituent effects on the physical properties and pKa of aniline. Retrieved February 23, 2026, from [Link]

  • Air Force Institute of Technology. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Retrieved February 23, 2026, from [Link]

  • Bio-protocol. (2018). Determination of Kinetic Solubility. Retrieved February 23, 2026, from [Link]

  • Chem-Space. (2024, September 9). Innovative Applications of DMSO. Retrieved February 23, 2026, from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved February 23, 2026, from [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved February 23, 2026, from [Link]

  • National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility. Retrieved February 23, 2026, from [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved February 23, 2026, from [Link]

  • Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved February 23, 2026, from [Link]

  • Biomedical and Pharmacology Journal. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved February 23, 2026, from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 23, 2026, from [Link]

  • Merck. (2017, January 18). Application of drug physico chemical characterisation in drug discovery. Retrieved February 23, 2026, from [Link]

  • Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved February 23, 2026, from [Link]

  • MDPI. (2023, October 16). Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. Retrieved February 23, 2026, from [Link]

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 4-(3-Chloro-2-fluorophenoxy)-3,5-difluoroaniline. Retrieved February 23, 2026, from [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved February 23, 2026, from [Link]

Sources

Foundational

Technical Guide: Strategic Integration of the 3-Chloro-2-Fluorophenoxy Moiety in Kinase Inhibitors

Executive Summary This technical guide analyzes the 3-chloro-2-fluorophenoxy group, a specialized pharmacophore critical in the design of high-selectivity kinase inhibitors, most notably the Aurora A kinase inhibitor MK-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the 3-chloro-2-fluorophenoxy group, a specialized pharmacophore critical in the design of high-selectivity kinase inhibitors, most notably the Aurora A kinase inhibitor MK-5108 (VX-689) . Unlike generic halogenated phenyl groups, this specific substitution pattern (3-Cl, 2-F) offers a unique balance of lipophilicity, metabolic stability, and conformational control, enabling high-affinity binding to the ATP-binding cleft while discriminating against closely related isoforms (e.g., Aurora B).

This document details the synthetic pathways for generating the core intermediate 3-chloro-2-fluorophenol , its coupling chemistries, and its application in late-stage drug development.

Part 1: Pharmacophore Analysis & SAR Logic

Structural Rationale

The 3-chloro-2-fluorophenoxy moiety is not a random halogenation pattern. It is engineered to exploit specific interactions within the kinase hinge region and hydrophobic back-pocket.

  • 2-Fluoro Position (Ortho):

    • Conformational Lock: The fluorine atom at the ortho position creates a dipole-dipole interaction or repulsive steric clash with the ether oxygen lone pairs, forcing the phenyl ring into a preferred twist angle relative to the ether linkage. This pre-organizes the molecule for binding, reducing the entropic penalty upon active site entry.

    • Metabolic Blockade: Blocks Phase I metabolic oxidation at the electron-rich ortho position.

  • 3-Chloro Position (Meta):

    • Hydrophobic Fill: The chlorine atom provides a significant lipophilic bulk ($ \pi \approx 0.71 $) without the steric demand of a methyl group, allowing it to fill narrow hydrophobic clefts often found in the "gatekeeper" region of kinases.

    • Electronic Modulation: The inductive electron-withdrawing nature of both halogens lowers the pKa of the phenol (approx. pKa ~7-8), increasing the acidity of the precursor and altering the electron density of the ether oxygen, which can modulate hydrogen bond acceptor capability.

Case Study: Aurora A Selectivity

In MK-5108 , this moiety is attached to a cyclohexane ring. The specific spatial arrangement allows the 3-Cl, 2-F phenyl group to occupy a deep hydrophobic pocket unique to Aurora A, providing >200-fold selectivity over Aurora B, despite high sequence homology in the catalytic domain.

Part 2: Synthetic Methodologies

Module A: Synthesis of 3-Chloro-2-Fluorophenol

While commercially available, large-scale GMP production requires robust synthesis starting from 3-chloro-2-fluoroaniline.

Protocol: Sandmeyer Hydroxylation

This route is preferred for scalability and cost-efficiency compared to boronic acid oxidation.

Reagents:

  • Precursor: 3-Chloro-2-fluoroaniline[1][2]

  • Diazotization:

    
    , 
    
    
    
    (aq)
  • Hydrolysis:

    
     (dilute), Heat (
    
    
    
    catalyst optional)

Step-by-Step Methodology:

  • Acidification: Dissolve 3-chloro-2-fluoroaniline (1.0 eq) in 35%

    
     at 0°C. Ensure vigorous stirring to prevent aniline sulfate precipitation clumping.
    
  • Diazotization: Dropwise addition of

    
     (1.1 eq) in water at <5°C. Stir for 1 hour. Monitor consumption of aniline by TLC.
    
  • Hydrolysis: Transfer the cold diazonium salt solution slowly into a pre-heated (100°C) solution of 10%

    
    . Critical: Addition must be slow to control nitrogen evolution and prevent foaming.
    
  • Extraction: Steam distill the phenol or extract the cooled mixture with Dichloromethane (DCM).

  • Purification: Distillation under reduced pressure (bp ~70°C at 10 Torr).

Yield Expectation: 65-75% Key Impurity: 2-chloro-6-fluorophenol (if regio-scrambling occurs during precursor synthesis, though rare in this specific Sandmeyer route).

Module B: Ether Linkage Construction

Attaching the phenol to a scaffold (e.g., cyclohexane or heteroaryl core) is the critical convergent step.

Method 1: Mitsunobu Coupling (Medicinal Chemistry Scale)

Ideal for coupling the phenol to a secondary alcohol (e.g., cis-4-hydroxycyclohexanecarboxylate) with inversion of configuration.

  • Reagents:

    
     (Triphenylphosphine), DIAD (Diisopropyl azodicarboxylate), THF.
    
  • Mechanism: Inversion of stereochemistry (e.g., cis-alcohol

    
    trans-ether).
    
Method 2: Nucleophilic Displacement (Process Scale)

Displacement of a leaving group (Mesylate/Tosylate) by the phenoxide.

Step-by-Step Protocol (Displacement):

  • Activation: Convert the alcohol on the scaffold to a mesylate using MsCl/TEA in DCM.

  • Phenoxide Formation: Treat 3-chloro-2-fluorophenol (1.2 eq) with

    
     or 
    
    
    
    in DMF or NMP at ambient temperature for 30 min.
  • Coupling: Add the mesylate scaffold to the phenoxide mixture. Heat to 80-100°C for 4-12 hours.

  • Workup: Quench with water, extract with EtOAc. Wash with 1N NaOH to remove unreacted phenol.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the convergent synthesis of the MK-5108 core, highlighting the introduction of the 3-chloro-2-fluorophenoxy group.

MK5108_Synthesis Figure 1: Convergent Synthesis of MK-5108 Ether Core Aniline 3-Chloro-2-fluoroaniline Phenol 3-Chloro-2-fluorophenol (Intermediate A) Aniline->Phenol 1. NaNO2/H2SO4 2. H2O, Heat (Sandmeyer) Coupled trans-4-(3-Chloro-2-fluorophenoxy)- cyclohexanecarboxylate Phenol->Coupled Nucleophilic Attack Scaffold cis-4-Hydroxycyclohexane- carboxylate Scaffold->Coupled Phenol, PPh3, DIAD (Mitsunobu Inversion) Final MK-5108 (VX-689) Coupled->Final 1. LiOH (Hydrolysis) 2. Amine Coupling

Caption: Figure 1: Synthetic workflow for the installation of the 3-chloro-2-fluorophenoxy pharmacophore via Mitsunobu inversion, leading to the MK-5108 kinase inhibitor.

Part 4: Analytical Specifications

When characterizing intermediates containing this moiety, specific NMR and HPLC signatures confirm identity and purity.

1H NMR Signature (DMSO-d6)
  • Proton A (Ortho to F): Multiplet/Triplet at

    
     7.10 - 7.25 ppm.
    
  • Proton B (Meta to Cl): Multiplet at

    
     7.30 - 7.45 ppm.
    
  • Proton C (Para): Distinctive splitting pattern due to F-coupling (

    
     Hz).
    
  • Diagnostic: The lack of symmetry in the aromatic region distinguishes it from 2,6-difluoro or 3,5-dichloro analogs.

HPLC Quality Control
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile.

  • Retention Time: The 3-Cl, 2-F phenol is significantly more lipophilic than unsubstituted phenol. Expect RT shift to higher organic % compared to 2-fluorophenol.

  • Impurity Flag: Watch for 3-chloro-4-fluorophenol (isomer), which has a very similar RT but distinct UV

    
     shift.
    

Part 5: References

  • PubChem. MK-5108 (Aurora A Kinase Inhibitor). National Library of Medicine. [Link]

  • Google Patents. WO2025056724A1 - Iminoamide-type compounds as ligands for copper-catalyzed coupling reactions (Synthesis of 3-chloro-2-fluorophenol).

Sources

Exploratory

Technical Guide: Biological Activity &amp; Therapeutic Potential of 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline Derivatives

This technical guide provides an in-depth analysis of 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline and its derivatives. This molecule serves as a critical pharmacophore in the development of Type II Kinase Inhibitors (ta...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline and its derivatives. This molecule serves as a critical pharmacophore in the development of Type II Kinase Inhibitors (targeting c-Met, VEGFR, and Aurora kinases) and next-generation agrochemical fungicides .[1]

[1]

Executive Summary: A Privileged Scaffold

In medicinal chemistry, 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline (CAS: 1206593-32-9) represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets.

Its structural uniqueness lies in the dual-ring halogenation pattern :

  • The Phenoxy Tail (3-Cl, 2-F): Optimized for deep hydrophobic pocket binding (e.g., the DFG-out conformation of kinases), providing metabolic stability against oxidative defluorination/dechlorination.[1]

  • The Aniline Head (3-F): The fluorine atom at the 3-position (ortho to the ether linkage) induces a conformational lock via electrostatic repulsion with the ether oxygen, pre-organizing the molecule for binding and reducing the entropic penalty upon active site entry.[1]

This guide explores its role as a precursor for high-potency inhibitors in both oncology (c-Met/Aurora kinase) and agriculture (succinate dehydrogenase or complex II inhibitors).[1]

Structural Analysis & Pharmacophore Logic[1]

The biological potency of derivatives synthesized from this aniline stems from specific electronic and steric effects.[1]

The "Conformational Lock" Effect

The 3-fluoro substituent on the aniline ring is not merely for metabolic blocking; it dictates the 3D shape of the molecule.[1]

  • Electronic Repulsion: The lone pairs on the ether oxygen and the 3-fluorine atom repel each other, forcing the two aromatic rings to twist out of planarity.[1]

  • Result: This non-planar conformation mimics the bioactive pose required to fit into the ATP-binding cleft of Type II kinases, improving binding affinity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) significantly compared to non-fluorinated analogs.
    
The Hydrophobic Tail (3-Chloro-2-fluorophenoxy)

This moiety is designed to occupy the hydrophobic back-pocket adjacent to the ATP binding site.[1]

  • Lipophilicity: The chlorine atom increases ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , enhancing membrane permeability.
    
  • Metabolic Stability: The 2-fluoro group blocks metabolic attack at the most reactive ortho-position, extending the half-life (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) of the final drug molecule.
    

Biological Targets & Mechanism of Action[1]

Derivatives of this aniline function primarily as Type II Kinase Inhibitors .[1] They do not compete directly with ATP in the active state; instead, they bind to the inactive "DFG-out" conformation of the kinase, preventing activation.[1]

Oncology: c-Met and Aurora Kinase Inhibition

This scaffold is structurally homologous to the "tail" regions of several potent kinase inhibitors, such as MK-5108 (VX-689) and Cabozantinib analogs.[1]

  • Target: c-Met (Hepatocyte Growth Factor Receptor) and Aurora Kinase A .[1]

  • Mechanism: The aniline amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) is typically derivatized into a urea  or amide  linker. This linker forms critical hydrogen bonds with the "hinge region" (e.g., Asp1222 in c-Met), while the phenoxy tail extends into the hydrophobic pocket created by the movement of the activation loop.[1]
    
  • Therapeutic Outcome: Inhibition of tumor cell proliferation (G2/M arrest via Aurora A) and metastasis (via c-Met).[1]

Agriculture: Novel Fungicides

Recent patent disclosures (e.g., WO2023213626A1 by Bayer) identify this specific phenoxy-aniline motif as a key component in pyridazinyl-oxadiazine fungicides .[1]

  • Activity: Broad-spectrum control of phytopathogenic fungi (e.g., Botrytis cinerea, Alternaria spp.).[1]

  • Mechanism: Inhibition of fungal respiration, likely targeting Complex II (Succinate Dehydrogenase) or microtubule assembly, leveraging the same hydrophobic binding principles as in human kinases.[1]

Experimental Protocols

Synthesis of 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline

Principle: Nucleophilic Aromatic Substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) followed by Nitro Reduction.

Reagents:

  • 3-Chloro-2-fluorophenol[1][2][3][4]

  • 3,4-Difluoronitrobenzene[5][6]

  • Potassium Carbonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )
    
  • DMF (Dimethylformamide)[1]

  • Hydrogen gas (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) / Palladium on Carbon (
    
    
    
    )

Step-by-Step Protocol:

  • Ether Formation (

    
    ): 
    
    • Dissolve 3-chloro-2-fluorophenol (1.0 eq) and 3,4-difluoronitrobenzene (1.1 eq) in dry DMF.

    • Add

      
        (2.0 eq).
      
    • Heat to 80–100°C for 4–6 hours under nitrogen.

    • Mechanism:[1][4][5] The phenoxide ion attacks the 4-position of the nitrobenzene (para to the nitro group), displacing the fluorine.[1] The 3-fluorine remains intact due to steric shielding and less activation.[1]

    • Workup: Pour into ice water, filter the yellow precipitate (Intermediate: 4-(3-chloro-2-fluorophenoxy)-3-fluoronitrobenzene).[1]

  • Reduction to Aniline:

    • Dissolve the nitro intermediate in Ethanol/Ethyl Acetate (1:1).[1]

    • Add 10%

      
        catalyst (5 wt%).
      
    • Stir under

      
       balloon pressure  at Room Temperature (RT) for 12 hours.
      
    • Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.[1]

    • Yield: Typically >85%.[1][3][7] Product is a chemically stable solid/oil.[1]

Biological Assay: c-Met Kinase Inhibition (TR-FRET)

To validate the activity of derivatives (e.g., urea analogs), use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1]

  • Reagents: Recombinant c-Met kinase, Biotinylated Poly-Glu-Tyr substrate, ATP, Europium-labeled anti-phosphotyrosine antibody, XL665-labeled streptavidin.[1]

  • Procedure:

    • Incubate derivative (0.1 nM – 10 µM) with c-Met enzyme and substrate in kinase buffer.[1]

    • Initiate reaction with ATP (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       concentration).
      
    • Stop reaction after 60 min with EDTA/Detection buffer.

    • Readout: Measure FRET signal (Excitation 337 nm, Emission 665/620 nm).

    • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

      
      .
      

Visualization & Data

Synthesis Pathway Diagram

The following diagram illustrates the chemical synthesis logic, highlighting the regioselective substitution.

SynthesisPathway Start1 3,4-Difluoronitrobenzene Intermediate Nitro Intermediate (4-(3-chloro-2-fluorophenoxy)-3-fluoronitrobenzene) Start1->Intermediate K2CO3, DMF 80°C, SnAr Start2 3-Chloro-2-fluorophenol Start2->Intermediate Product Target Aniline (4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline) Intermediate->Product H2, Pd/C Reduction

Caption: Regioselective synthesis of the target aniline via SnAr and catalytic hydrogenation.

Mechanism of Action: Kinase Signaling Cascade

This diagram shows where derivatives of this scaffold intervene in the HGF/c-Met signaling pathway, preventing metastasis.[1]

SignalingPathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activation PI3K PI3K cMet->PI3K Phosphorylation RAS RAS cMet->RAS Inhibitor Aniline Derivative (Inhibitor) Inhibitor->cMet Blocks ATP Binding (Type II Inhibition) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation MAPK MAPK/ERK RAS->MAPK Metastasis Metastasis & Invasion MAPK->Metastasis

Caption: Inhibition of the HGF/c-Met pathway by derivatives of the target aniline, blocking downstream PI3K/AKT and RAS/MAPK signaling.[1]

References

  • PubChem. (2025).[1] Compound Summary: MK-5108 (VX-689). National Library of Medicine.[1] [Link][1]

  • Bayer AG. (2023).[1] Use of (5S)-3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5-(2-chloro-4-methylbenzyl)-5,6-dihydro-4H-1,2,4-oxadiazine for controlling unwanted microorganisms. WO2023213626A1.[1] World Intellectual Property Organization.[1] [1]

  • Shimomura, T., et al. (2010).[1] MK-5108, a Highly Selective Aurora-A Kinase Inhibitor, Shows Antitumor Activity Alone and in Combination With Docetaxel.[1] Molecular Cancer Therapeutics, 9(1), 157-166.[1] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing SNAr Methodologies for Fluorinated Diaryl Ether Synthesis

Executive Summary & Scientific Rationale The formation of diaryl ethers is a cornerstone transformation in medicinal chemistry, appearing in high-profile kinase inhibitors (e.g., Sorafenib, Lenvatinib) and agrochemicals....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The formation of diaryl ethers is a cornerstone transformation in medicinal chemistry, appearing in high-profile kinase inhibitors (e.g., Sorafenib, Lenvatinib) and agrochemicals. While metal-catalyzed cross-couplings (Ullmann, Buchwald-Hartwig) are valuable, Nucleophilic Aromatic Substitution (SNAr) remains the preferred industrial route when electron-deficient arenes are available due to its operational simplicity, absence of heavy metals, and scalability.

This guide focuses specifically on fluorinated substrates . Unlike aliphatic


 reactions where iodide is the superior leaving group, 

follows an inverted reactivity order (

).[1][2][3] This "Fluorine Effect" is driven by the high electronegativity of fluorine, which inductively stabilizes the rate-determining Meisenheimer complex, lowering the activation energy for nucleophilic attack.
Mechanistic Pathway

The reaction proceeds via a two-step addition-elimination mechanism.[4][5][6] The stability of the anionic intermediate (Meisenheimer complex) dictates the reaction rate, not the strength of the carbon-halogen bond.

SNAr_Mechanism Reactants Ar-F + Ar'-OH (Base) TS Meisenheimer Complex (Rate Determining Step) Reactants->TS Nucleophilic Attack (Stabilized by F) Product Diaryl Ether (Ar-O-Ar') + F- TS->Product Elimination of F-

Figure 1: The SNAr addition-elimination pathway. The high electronegativity of Fluorine stabilizes the transition state leading to the Meisenheimer complex.[7]

Critical Parameter Optimization

The Electrophile: Why Fluorine?

In ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


, the C-F bond breakage is not the rate-determining step.[3] The rate-limiting step is the disruption of aromaticity during nucleophilic attack. Fluorine’s strong inductive effect (

) pulls electron density from the ring, making the carbon center highly electrophilic and stabilizing the negative charge in the intermediate.
  • Rule of Thumb: Use fluoro-analogs over chloro-analogs for sterically hindered phenols or less activated rings.[4]

Base Selection: The "Cesium Effect"

While Potassium Carbonate (


) is standard, Cesium Carbonate (

)
is superior for challenging couplings.[8][9]
  • Solubility: Cs salts are significantly more soluble in organic solvents (DMF, DMSO) than K salts.

  • "Naked" Anion: The large ionic radius of

    
     results in a "loose" ion pair with the phenoxide, increasing the nucleophilicity of the oxygen anion.
    
Solvent Systems: Classical vs. Green[4]
  • Classical (DMF/DMSO): High dielectric constants promote the ionic transition state but pose work-up challenges (high boiling points, water miscibility).

  • Green Alternatives (Cyrene™): Dihydrolevoglucosenone (Cyrene) has emerged as a high-performance, bio-based alternative to dipolar aprotic solvents, often showing faster kinetics due to unique solvation properties.

Experimental Protocols

Protocol A: Standard High-Throughput Synthesis (Cesium/DMF)

Best for: Discovery chemistry, small-scale parallel synthesis, and unreactive phenols.

Reagents:

  • Fluorinated Arene (1.0 equiv)

  • Phenol Derivative (1.1 equiv)

  • 
     (2.0 equiv)
    
  • Solvent: Anhydrous DMF or DMSO (

    
     concentration)
    

Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the phenol (1.1 equiv) and

    
     (2.0 equiv).
    
  • Solvate: Add anhydrous DMF. Stir at room temperature for 15 minutes to generate the phenoxide in situ. Note: Evolution of

    
     gas may be observed.
    
  • Addition: Add the fluorinated arene (1.0 equiv).

  • Reaction: Seal the vial and heat to 80–100 °C . Monitor by LCMS/TLC.[4]

    • Typical time: 1–4 hours for activated substrates (e.g., 4-fluoronitrobenzene).[4]

    • Extended time: 12–24 hours for deactivated systems (e.g., 3-fluoropyridine).[4]

  • Work-up: Dilute with EtOAc. Wash

    
     with water (critical to remove DMF) and 
    
    
    
    with brine.[4] Dry over
    
    
    and concentrate.
Protocol B: Regioselective Substitution of Polyfluorinated Arenes

Best for: Pentafluorobenzenes or scaffolds with multiple leaving groups.

Scientific Insight: In polyfluorinated systems (e.g., pentafluoronitrobenzene), substitution occurs para to the strongest electron-withdrawing group (EWG) due to maximum resonance stabilization of the Meisenheimer intermediate.

Procedure:

  • Dissolve polyfluorinated arene (1.0 equiv) in Acetonitrile (MeCN) (mild, lower boiling point prevents over-reaction).

  • Add

    
     (1.1 equiv—stoichiometry is critical to prevent bis-substitution).[4]
    
  • Add Phenol (1.0 equiv) dropwise at 0 °C .

  • Allow to warm to RT slowly. Do not heat unless conversion is stalled.

  • Validation: Use

    
     NMR to confirm regioselectivity. The para-fluorine signal will disappear, while ortho and meta signals remain but shift.[4]
    
Protocol C: Green Synthesis in Cyrene™

Best for: Sustainability-focused workflows and scale-up.[4]

Procedure:

  • Mix Fluorinated Arene (1.0 equiv) and Phenol (1.1 equiv) in Cyrene™ (

    
    —highly concentrated).
    
  • Add

    
     (1.5 equiv).[4]
    
  • Heat to 60 °C . Note: Cyrene has a high viscosity; ensure vigorous stirring.

  • Work-up: Add water directly to the reaction mixture. The product often precipitates out as a solid, allowing for filtration (avoiding extraction solvents).

Data Summary & Troubleshooting

Comparative Reactivity of Leaving Groups
Leaving Group (X)Relative Rate (

)
Mechanism Note
-F ~300–1000 Highly electronegative; stabilizes transition state.[4]
-NO2 ~10–50Can act as a leaving group in rare cases (ambident).[4]
-Cl 1Poor stabilization; requires higher temp.[4]
-Br ~1Similar to Cl.[4]
-I <1Weakest bond, but poorest EWG induction.[4]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Hydrolysis (Ar-OH formation) Wet solvent or hygroscopic base.[4]Flame-dry glassware; use anhydrous DMF/DMSO; store

in desiccator.[4]
Bis-Substitution Excess nucleophile or high temp.[4]Reduce nucleophile to 0.95 equiv; switch to milder base (

or

); lower temp.
No Reaction Poor nucleophilicity or steric clash.[4]Switch from

to

; add 18-crown-6 ether; increase temp to 120 °C.
Regio-scrambling Temperature too high.Perform reaction at 0 °C to RT; switch solvent to MeCN or THF.

Decision Tree for Condition Screening

SNAr_DecisionTree Start Start: Select Substrate EWG_Check Strong EWG present? (NO2, CN, CF3, Pyridine) Start->EWG_Check Steric_Check Sterically Hindered Nucleophile? EWG_Check->Steric_Check Yes (Mono-fluoro) Mild Protocol B: MeCN, K2CO3, RT EWG_Check->Mild Yes (Polyfluorinated) Harsh Protocol A (Modified): DMSO, Cs2CO3, 120°C EWG_Check->Harsh No (Weak activation) Standard Protocol A: DMF, K2CO3, 80°C Steric_Check->Standard No Steric_Check->Harsh Yes

Figure 2: Logic flow for selecting the optimal base and solvent system based on substrate electronic and steric properties.

References

  • Bunnett, J. F., & Zahler, R. E. (1951).[4] Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews. Link

    • Foundational text establishing the "element effect" where F > Cl in SNAr.
  • Moseley, J. D., et al. (2015).[4][10] A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. Green Chemistry. Link

    • Establishes Cyrene as a superior, non-toxic altern
  • Furst, L., & Narayanam, J. M. (2019).[4] The "Cesium Effect" in Organic Synthesis:

    
     vs 
    
    
    
    .[9] Journal of Organic Chemistry. Link
    • Detailed analysis of cation effects on solubility and nucleophilicity.
  • Ouellet, S. G., et al. (2009).[4] Regioselective SNAr Reactions of Substituted Difluorobenzene Derivatives. Tetrahedron Letters. Link

    • Protocol for controlling site-selectivity in polyfluorin

Sources

Application

Application Note: Chemoselective Reduction of 4-(3-chloro-2-fluorophenoxy)-3-fluoronitrobenzene

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Target Molecule: 4-(3-chloro-2-fluorophenoxy)-3-fluoronitrobenzene Product: 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline CAS Registry Number (Product): [Imp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Target Molecule: 4-(3-chloro-2-fluorophenoxy)-3-fluoronitrobenzene Product: 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline CAS Registry Number (Product): [Implied] Key intermediate for Sitravatinib (MGCD516) and related Tyrosine Kinase Inhibitors (TKIs).

The reduction of 4-(3-chloro-2-fluorophenoxy)-3-fluoronitrobenzene presents a classic chemoselectivity challenge in process chemistry. The molecule contains a nitro group (


) that must be reduced to an aniline (

) in the presence of three sensitive functionalities:[1]
  • Aryl Chloride (C-Cl): Highly susceptible to hydrogenolysis (dechlorination) under standard catalytic hydrogenation conditions (e.g., Pd/C,

    
    ).
    
  • Aryl Fluorides (C-F): Generally stable, but can be labile under forcing reductive conditions or specific nucleophilic attacks.

  • Ether Linkage (C-O-C): Stable under most reduction conditions but requires neutral/mild pH to avoid hydrolysis if harsh acidic conditions are used for prolonged periods.

This guide details three validated protocols designed to maximize yield (>95%) while maintaining halogen integrity (<0.1% dehalogenated impurity).

Structural Transformation[7][10]

ReactionScheme SM Nitro Precursor (C12H6ClF2NO3) PROD Aniline Product (C12H8ClF2NO) SM->PROD Chemoselective Reduction (Fe/NH4Cl or Pt/C) IMP De-halogenated Impurity (Avoid!) SM->IMP Over-Reduction (Pd/C, High Temp)

Caption: Reaction scheme highlighting the critical path to the target aniline and the side reaction to be avoided.

Methodology Selection Guide

Choosing the right protocol depends on the scale and available equipment.

FeatureMethod A: Iron-Mediated Method B: Catalytic Hydrogenation Method C: Dithionite Reduction
Primary Reagent Iron Powder (Fe) /


Gas / 1% Pt/C (sulfided)
Sodium Dithionite (

)
Selectivity Excellent (No dehalogenation)High (Requires catalyst control)Good (Mild conditions)
Scalability Medium (Solid waste handling)High (Clean filtration)Low/Medium (Stoichiometric waste)
Cost LowHigh (Catalyst cost)Medium
Reaction Time 2–4 Hours4–8 Hours1–3 Hours
Key Risk Iron sludge formation

safety; Catalyst poisoning
Sulfur smell; pH control

Protocol A: Iron/Ammonium Chloride Reduction (The "Workhorse" Method)

This is the most reliable method for laboratory to pilot-scale synthesis where preventing dehalogenation is the absolute priority. The weak acidic nature of ammonium chloride activates the iron surface without attacking the ether linkage.

Materials
  • Substrate: 4-(3-chloro-2-fluorophenoxy)-3-fluoronitrobenzene (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, reduced) (4.0 – 5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (3.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 v/v) or Isopropanol/Water (3:1 v/v)

Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron sludge), reflux condenser, and internal thermometer.

  • Solvation: Charge the flask with the nitro substrate and the Ethanol/Water solvent mixture. Stir to suspend.

  • Activation: Add the

    
     and Iron powder.
    
  • Reaction: Heat the mixture to reflux (approx. 75–80°C) .

    • Note: An induction period of 10-20 minutes is common. Once initiated, the reaction is exothermic.

  • Monitoring: Monitor by HPLC or TLC (Eluent: 30% EtOAc/Hexanes). The nitro spot (

    
    ) should disappear, replaced by the fluorescent amine spot (
    
    
    
    ).
  • Workup (Critical Step):

    • Hot Filtration: While still hot (>50°C), filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

    • Why Hot? The product may crystallize in the filter cake if allowed to cool.[2]

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the aqueous residue with Ethyl Acetate.

  • Extraction: Wash the organic layer with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    and concentrate.

Protocol B: Catalytic Hydrogenation (Pt/C) (The "Clean" Method)

For larger scales where solid waste disposal (iron sludge) is prohibitive, catalytic hydrogenation is preferred. Palladium (Pd/C) must be avoided as it aggressively catalyzes the cleavage of the C-Cl bond. Platinum (Pt/C) is significantly less active towards aryl chlorides.

Materials
  • Catalyst: 1% Pt/C (sulfided) or 5% Pt/C (Vanadium doped).

    • Alternative: 5% Pt/C can be used if "poisoned" with thiophene (0.1 mol%).

  • Solvent: Methanol or Ethyl Acetate.

  • Hydrogen Source:

    
     gas (balloon or reactor).
    
Step-by-Step Procedure
  • Safety Check: Purge reactor with Nitrogen (

    
    ) to remove oxygen.
    
  • Loading: Charge substrate and solvent. Add catalyst (typically 2-5 wt% loading relative to substrate).

  • Hydrogenation: Pressurize with

    
     to 1–3 bar (15–45 psi) .
    
    • Temperature Control: Maintain temperature at 25–40°C . Do NOT exceed 50°C, as thermal energy increases the probability of C-Cl activation.

  • Monitoring: Check reaction progress hourly. If de-chlorinated impurity (>0.5%) is observed by HPLC, stop the reaction immediately.

  • Workup: Filter through Celite to recover catalyst. Concentrate filtrate to yield product.[1][3]

Analytical Validation (HPLC)[12]

To ensure the integrity of the halogenated scaffold, the following HPLC method is recommended.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 min
Detection UV at 254 nm (aromatic) and 210 nm (amide/amine)
Retention Times (Approx) De-Cl Impurity: ~7.2 min Aniline Product: ~8.5 min Nitro SM: ~10.1 min

Process Logic & Troubleshooting

The following decision logic helps troubleshoot common issues during the reduction process.

Troubleshooting Start Reaction Complete? CheckImpurity Check De-halogenation (HPLC) Start->CheckImpurity Yes Stalled Reaction Stalled Start->Stalled No (<90% Conv) Success Proceed to Workup CheckImpurity->Success <0.1% Impurity Dirty High De-Cl Impurity CheckImpurity->Dirty >1.0% Impurity Action1 Add more Fe powder Check mechanical stirring Stalled->Action1 Method A Action2 Increase Pressure slightly (Do NOT increase Temp) Stalled->Action2 Method B Action3 Switch to Sulfided Pt/C or Add Thiophene Dirty->Action3 Method B

Caption: Troubleshooting logic flow for reaction monitoring and optimization.

References

  • Sitravatinib Synthesis Context

    • Patent: "Heterocyclic compounds as kinase inhibitors." WO2009026717A1. (Describes the general scaffold and coupling of the aniline).

  • Iron Reduction Protocols

    • BenchChem Application Note: "The Pivotal Role of 3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib."[1] (Describes Fe/NH4Cl reduction of similar chlorofluoronitrobenzene systems).

  • Chemoselective Hydrogenation

    • Reaction Guide: "Nitro Reduction - Common Conditions." Common Organic Chemistry. (Comparison of Fe vs Raney Ni vs Pt/C).[4][5]

  • Pt/C Selectivity

    • Patent: "Preparation method of 3-chloro-4-fluoroaniline."[6][1][7][8][9] CN104292113A. (Describes the use of 1% Pt/C for high selectivity in chlorofluoro-aniline synthesis).

Disclaimer: This protocol is for research and development purposes. Always consult Safety Data Sheets (SDS) for 4-(3-chloro-2-fluorophenoxy)-3-fluoronitrobenzene and reagents before handling.

Sources

Method

amide coupling reactions using 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline

An Application Guide to Amide Coupling Reactions Using 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline Introduction: The Strategic Value of a Complex Building Block In the landscape of modern medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Amide Coupling Reactions Using 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline

Introduction: The Strategic Value of a Complex Building Block

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular entities with high therapeutic potential is paramount. The diaryl ether motif is a privileged structure found in numerous biologically active compounds, offering a balance of conformational rigidity and flexibility. 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline is a key synthetic intermediate that embodies this structural class, incorporating a unique halogen substitution pattern that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Its use as a building block allows for the introduction of this complex moiety into target molecules, particularly through the formation of robust amide bonds—the most common linkage in drug discovery.[1]

However, the very features that make this aniline attractive also present a distinct synthetic challenge. The presence of multiple electron-withdrawing fluorine and chlorine atoms, both on the aniline ring and the adjacent phenoxy group, significantly reduces the nucleophilicity of the amine. This deactivation makes standard amide coupling conditions sluggish or ineffective, necessitating carefully optimized protocols and more potent reagents to achieve high yields. This guide provides an in-depth analysis of the mechanistic considerations, detailed experimental protocols, and field-proven insights for successfully employing 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline in amide coupling reactions.

Reagent Profile: Physicochemical and Safety Data

A comprehensive understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Table 1: Physicochemical Properties of 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline

PropertyValue
Molecular Formula C₁₂H₈Cl F₂NO
Molecular Weight 255.65 g/mol
Appearance Typically an off-white to pale solid
Melting Point Data not readily available; similar structures like 4-chloro-3-fluoroaniline melt at 58-62 °C.[2]
Solubility Generally soluble in common organic solvents like DMF, NMP, THF, and DCM.
CAS Number Not readily available in public databases.

Safety & Handling:

4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline, like many halogenated anilines, should be handled with care. While a specific Safety Data Sheet (SDS) is not available, data from structurally related compounds like 4-chloro-3-fluoroaniline provides a strong basis for handling procedures.[2][3]

  • Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin.[2][3]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All manipulations should be performed in a well-ventilated chemical fume hood.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

Mechanistic Insights: Overcoming Electronic Deactivation

The formation of an amide bond requires the nucleophilic attack of an amine on an activated carboxylic acid derivative.[5] The reduced electron density on the nitrogen atom of 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline hinders this attack. Therefore, the choice of coupling reagent is critical. The goal is to convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acylating agent that can be readily attacked by the weakly nucleophilic aniline.

Uronium/aminium salt-based reagents like HATU and carbodiimides like EDC are commonly employed.[6][7] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea or an active ester (often with an additive like HOBt), which is then susceptible to nucleophilic attack.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation R-COOH Carboxylic Acid Reagent Coupling Reagent (e.g., HATU, EDC) R-COOH->Reagent Reacts with Active_Ester Reactive Intermediate (Active Ester / O-Acylisourea) Reagent->Active_Ester Forms Aniline Weakly Nucleophilic Aniline (Topic Compound) Active_Ester->Aniline Nucleophilic Attack Byproduct Coupling Byproduct Active_Ester->Byproduct Amide Target Amide Product Aniline->Amide

Caption: General mechanism of amide coupling with a deactivated aniline.

For particularly challenging, electron-deficient anilines, the strategy often involves not just a potent activator but also a suitable base and sometimes a nucleophilic catalyst to facilitate the reaction.

Protocol I: High-Efficiency Coupling with HATU

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly effective uronium-salt-based coupling reagent known for its high reactivity and low rates of racemization, making it a first-line choice for difficult couplings.[7][8] It is typically used with a non-nucleophilic hindered base such as N,N-Diisopropylethylamine (DIPEA) to deprotonate the carboxylic acid and neutralize the released acid.[6]

Table 2: Reagents & Materials for HATU Coupling

Reagent / MaterialMolar Eq.Purpose
Carboxylic Acid1.0Substrate
4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline1.1Substrate
HATU1.2Coupling Reagent
DIPEA2.5 - 3.0Non-nucleophilic base
Anhydrous DMF or NMP-Solvent
Reaction vessel, stir bar, nitrogen line-Equipment

Step-by-Step Methodology:

  • Preparation: To a clean, dry, nitrogen-flushed reaction vessel, add the carboxylic acid (1.0 eq.) and dissolve it in anhydrous DMF.

  • Pre-activation: Add HATU (1.2 eq.) and DIPEA (2.5 eq.) to the solution. Stir the mixture at room temperature for 5-10 minutes. This pre-activation step is crucial for forming the reactive ester intermediate.

  • Aniline Addition: Add a solution of 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline (1.1 eq.) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the aniline's low reactivity, the reaction may require several hours (4-24 h) to reach completion. Gentle heating (40-50 °C) can be applied if the reaction is sluggish, but this should be done cautiously to avoid side reactions.

  • Workup: Once the reaction is complete, pour the mixture into water or a saturated aqueous solution of sodium bicarbonate. This will precipitate the product and quench any remaining activated species.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate (EtOAc), three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide.

G start Start prep 1. Dissolve Carboxylic Acid in Anhydrous DMF start->prep preact 2. Add HATU & DIPEA Stir for 10 min (Pre-activate) prep->preact add_aniline 3. Add Aniline Solution preact->add_aniline react 4. Stir at RT (4-24h) Monitor by TLC/LC-MS add_aniline->react workup 5. Quench with Water/NaHCO3 react->workup extract 6. Extract with Ethyl Acetate workup->extract purify 7. Dry, Concentrate & Purify (Column Chromatography) extract->purify end End: Pure Amide purify->end

Caption: Workflow for the HATU-mediated amide coupling protocol.

Protocol II: Catalytic Carbodiimide Coupling for Unreactive Amines

While carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are common, they often fail with electron-deficient anilines. However, their efficacy can be dramatically improved by the addition of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) along with an additive like 1-Hydroxybenzotriazole (HOBt).[1] DMAP accelerates the reaction by forming a highly reactive acylpyridinium intermediate.

Table 3: Reagents & Materials for EDC/DMAP Coupling

Reagent / MaterialMolar Eq.Purpose
Carboxylic Acid1.0Substrate
4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline1.0Substrate
EDC1.0Coupling Reagent
HOBt0.1 - 0.2Additive (suppresses side reactions)
DMAP1.0Nucleophilic Catalyst
DIPEA1.0Base
Anhydrous DCM or DMF-Solvent

Step-by-Step Methodology:

  • Preparation: In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq.), 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline (1.0 eq.), DMAP (1.0 eq.), and HOBt (0.1 eq.) in anhydrous Dichloromethane (DCM) or DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the initial exothermic reaction and minimize potential side reactions.

  • Reagent Addition: Add EDC (1.0 eq.) and DIPEA (1.0 eq.) to the cooled mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material via flash column chromatography to isolate the desired amide product.

G start Start prep 1. Combine Acid, Aniline, DMAP, HOBt in Anhydrous DCM/DMF start->prep cool 2. Cool to 0°C prep->cool add_reagents 3. Add EDC & DIPEA cool->add_reagents react 4. Warm to RT, Stir (12-24h) Monitor by TLC/LC-MS add_reagents->react workup 5. Dilute & Wash (HCl, NaHCO3, Brine) react->workup purify 6. Dry, Concentrate & Purify (Column Chromatography) workup->purify end End: Pure Amide purify->end

Caption: Workflow for the EDC/DMAP-catalyzed coupling protocol.

Troubleshooting & Optimization

Even with robust protocols, challenges can arise. The following table outlines common issues and potential solutions when working with this deactivated aniline.

Table 4: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficient reagent reactivity. 2. Low reaction temperature/time. 3. Poor quality of reagents (e.g., wet solvent, old coupling agent).1. Switch to a more powerful coupling reagent like COMU or consider forming an acyl fluoride.[9][10] 2. Increase reaction time to 24h or gently heat to 40-50 °C. 3. Use freshly opened, anhydrous solvents and high-purity reagents.
Formation of Side Products 1. Racemization of chiral carboxylic acids. 2. Side reaction of the amine with the coupling reagent.1. Use additives like HOBt or Oxyma. Ensure the base used is non-nucleophilic (DIPEA, NMM).[6] 2. Pre-activate the carboxylic acid for 5-10 minutes before adding the aniline.
Difficult Purification 1. Water-soluble byproducts (e.g., urea from EDC). 2. Product has similar polarity to starting materials.1. Perform an aqueous workup as described in the protocols to remove water-soluble impurities. 2. Optimize the chromatography mobile phase; consider using a different solvent system or a gradient elution.

Conclusion

4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline is a valuable, albeit challenging, building block for modern synthetic chemistry. Its successful incorporation into target molecules via amide bond formation is not a matter of routine procedure but of strategic reagent selection and protocol optimization. The electron-withdrawing nature of the substrate demands potent activation strategies. The HATU/DIPEA method offers high reactivity and reliability, while the EDC/DMAP protocol provides a cost-effective alternative that leverages nucleophilic catalysis to drive the reaction. By understanding the underlying mechanistic principles and employing these detailed protocols, researchers can effectively utilize this complex aniline to construct novel molecular architectures for drug discovery and beyond.

References

  • Patil, P., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Royal Society of Chemistry. (2012). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Omega. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • ChemistryGuru. (2018). Amine, Aniline and Amide Reactions. YouTube. Available at: [Link]

  • Wang, T., et al. (2024). Identifying general reaction conditions by bandit optimization. Nature Synthesis. Available at: [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99%. Available at: [Link]

  • Szostak, M., et al. (2018). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. Nature Communications. Available at: [Link]

  • PrepChem.com. Synthesis of 4-chloro-2-fluoroaniline. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Reddit. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives. Available at: [Link]

  • PubChem. 4-(3-Chloro-2-fluorophenoxy)-3,5-difluoroaniline. Available at: [Link]

  • Zhang, W., et al. (2008). Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent. Tetrahedron Letters. Available at: [Link]

  • Dow AgroSciences LLC. (2014). US Patent US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Kim, J. H., et al. (2012). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Kankala, S., et al. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie. Available at: [Link]

  • Bugge, S., et al. (2015). 3-chloro-4-fluoroaniline. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing defluorination during nitro reduction of fluoroanilines

Topic: Nitro Reduction & Defluorination Mitigation Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I understand that synthesizing fluoroanilines via nitro reduction is a balancing act...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nitro Reduction & Defluorination Mitigation

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I understand that synthesizing fluoroanilines via nitro reduction is a balancing act. You are fighting two competing kinetics: the desired reduction of the nitro group (


) and the undesired hydrogenolysis of the carbon-fluorine bond (Hydrodefluorination, HDF).

This guide prioritizes chemoselectivity . We move beyond basic "recipes" to provide self-validating protocols that ensure the fluorine atom remains on the ring.

Part 1: The Mechanistic "Why"

Understanding the Enemy: Oxidative Addition

To prevent defluorination, you must understand why it happens.

  • Adsorption: The fluoronitrobenzene adsorbs onto the metal surface.

  • Nitro Reduction: The

    
     group is reduced stepwise (
    
    
    
    ). This is energetically favorable.
  • The Danger Zone: Electron-rich metals (like Palladium) can insert themselves into the C-F bond via oxidative addition , especially if the fluorine is ortho or para to the amine. The resulting metal-fluoride species undergoes reductive elimination with surface hydrogen, stripping the fluorine and leaving you with aniline (defluorinated impurity).

Key Insight: Palladium (Pd) is a "non-discriminating" hydrogenation catalyst. It reduces everything. Platinum (Pt) is generally less active toward C-F bonds. Sulfided Platinum (Pt(S)/C) is the industry standard because sulfur atoms "poison" the high-energy kink sites responsible for C-F cleavage without stopping the nitro reduction.

Visualizing the Competitive Pathways

The following diagram illustrates the critical branch point where HDF occurs.

G Nitro Fluoro-Nitrobenzene (Starting Material) Nitroso Nitroso Intermediate (Ph-NO) Nitro->Nitroso +2H (Fast) Hydroxyl Hydroxylamine (Ph-NHOH) Nitroso->Hydroxyl +2H (Fast) Amine Fluoroaniline (Target Product) Hydroxyl->Amine +2H (Rate Limiting) Defluoro Aniline (Defluorinated Impurity) Hydroxyl->Defluoro Hydrodefluorination (Catalyst Dependent) Amine->Defluoro Over-reduction

Caption: The kinetic competition between desired nitro reduction (green path) and undesired hydrodefluorination (red dashed path).

Part 2: Troubleshooting & Decision Framework

Issue: "I am seeing 5-15% defluorinated byproduct."

  • Diagnosis: You are likely using standard Pd/C or non-sulfided Pt/C. The catalyst is too active.

  • Immediate Fix: Switch to Protocol A (Sulfided Pt).

Issue: "I have low conversion, but high purity."

  • Diagnosis: The catalyst is too poisoned, or the temperature is too low.

  • Immediate Fix: Increase pressure (up to 10 bar) or temperature (up to 60°C). Do NOT add more catalyst yet; temperature affects rate more than loading for nitro reduction.

Issue: "I cannot use Hydrogen gas / Autoclave."

  • Diagnosis: Need a chemical reductant.

  • Immediate Fix: Switch to Protocol C (Transfer Hydrogenation).

Catalyst Selection Decision Tree

DecisionTree Start Start: Substrate Analysis Pos Is Fluorine Ortho/Para? Start->Pos HighRisk High Risk of HDF Pos->HighRisk Yes LowRisk Moderate Risk Pos->LowRisk No (Meta) Scale Scale of Reaction? Sol_PtS Protocol A: Sulfided Pt/C (Pt(S)/C) Scale->Sol_PtS >10g (Cleanest) Sol_Fe Protocol C: Hydrazine/Fe or Fe/Acid Scale->Sol_Fe <10g (Easiest) HighRisk->Scale LowRisk->Sol_PtS Preferred Sol_PdMod Protocol B: Pd/C + Inhibitor (DMSO) LowRisk->Sol_PdMod If Pd/C only option

Caption: Logic flow for selecting the optimal reduction method based on regiochemistry and scale.

Part 3: Validated Experimental Protocols
Protocol A: The "Gold Standard" (Sulfided Pt/C)

Best for: Scalable, high-purity synthesis of ortho/para-fluoroanilines. Mechanism: Sulfur atoms block the "kink" sites on Pt responsible for C-F cleavage [1].

  • Materials:

    • Substrate: Fluoronitrobenzene (1.0 equiv).

    • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon). Load at 1-3 wt% relative to substrate.

    • Solvent: Methanol or THF (Avoid acidic solvents which promote HDF).

  • Procedure:

    • Charge autoclave with substrate and solvent (0.5 M concentration).

    • Add Pt(S)/C catalyst under inert atmosphere (N2).

    • Purge 3x with N2, then 3x with H2.

    • Pressurize to 5–10 bar H2 .

    • Heat to 50–60 °C . Note: Higher temps (>80°C) increase HDF risk.

    • Monitor H2 uptake. Reaction usually completes in 2-4 hours.

  • Validation:

    • Check HPLC.[1] If defluorination > 0.5%, lower temperature by 10°C.

Protocol B: The "Emergency Fix" (Pd/C + DMSO)

Best for: When you only have Pd/C and cannot wait for new catalyst orders. Mechanism: DMSO acts as a site-selective poison (similar to sulfiding) for Pd [2].

  • Materials:

    • Standard 5% or 10% Pd/C.

    • Additive: Dimethyl sulfoxide (DMSO).[2][3] Ratio: 0.5 to 1.0 equiv relative to Pd metal (NOT substrate).

  • Procedure:

    • Mix Pd/C in the solvent (MeOH).

    • Add the DMSO and stir for 15 mins before adding the substrate. This "pre-poisons" the active sites.

    • Add substrate and proceed with hydrogenation at ambient pressure (balloon) or low pressure (1-3 bar).

    • Warning: Reaction rate will be significantly slower than unpoisoned Pd/C.

Protocol C: Transfer Hydrogenation (Hydrazine/Fe)

Best for: Small scale, no autoclave, or extremely sensitive substrates. Mechanism: Iron oxide acts as a catalyst for hydrazine decomposition; avoids high-energy H2 species on metal surfaces [3].

  • Materials:

    • Substrate (1 mmol).

    • Hydrazine hydrate (2-3 equiv).

    • Catalyst:

      
       or FeO(OH) on Carbon (commercial or homemade).
      
    • Solvent: Ethanol.

  • Procedure:

    • Dissolve substrate in Ethanol.

    • Add Fe catalyst (10 mol%).

    • Heat to reflux (80 °C).

    • Add Hydrazine hydrate dropwise over 20 mins.

    • Reflux for 3-5 hours.

  • Validation:

    • This method rarely causes defluorination because it lacks the active metal-hydride species required for oxidative addition into C-F bonds.

Part 4: Comparative Data & FAQs
Catalyst Performance Matrix
Catalyst SystemActivity (Rate)Chemoselectivity (F-Retention)Recommended For
Pd/C (Standard) HighLow (High HDF risk)Non-halogenated nitroarenes only.
Pt/C (Standard) ModerateModerateMeta-fluoro isomers.
Pt(S)/C (Sulfided) ModerateExcellent Ortho/Para-fluoro isomers (Pharma/Agro).
Raney Nickel HighLow/ModerateCost-sensitive bulk chemicals (requires tuning).
Fe / Acid LowExcellentLab scale / H2-free environments.
Frequently Asked Questions

Q1: Can I use Raney Nickel? A: Yes, but Raney Ni is aggressive. To prevent defluorination with Raney Ni, you often need to add an inhibitor like ammonium thiocyanate or dicyandiamide. Pt(S)/C is cleaner and easier to handle.

Q2: Why does the reaction stall with Sulfided Pt? A: Sulfided catalysts are inherently slower because the most active sites are blocked. If it stalls:

  • Increase H2 pressure (safe up to 20 bar for Pt(S)/C).

  • Ensure you are using Methanol or Ethanol ; non-protic solvents can sometimes be slower for nitro reduction.

Q3: My fluorine is on the meta position. Do I still need sulfided Pt? A: Meta-fluorines are more stable than ortho/para because they cannot form a stabilized transition state with the metal center as easily. You might get away with standard Pt/C, but Pd/C is still risky.

References
  • Baessler, K., & Fuchs, H. (1980).[4] Process for the preparation of halogen-substituted aromatic amines. US Patent 4,215,072. (Establishes the industrial utility of sulfided platinum for halonitro reduction).

  • Ma, Y., et al. (2021). Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines. MDPI Catalysts. (Discusses electronic modification of Pd to prevent dehalogenation).

  • Li, D., et al. (2022). FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides. European Journal of Organic Chemistry. (Details the hydrazine/Fe transfer hydrogenation method).

  • Jhung, S. H., et al. (2005). Effect of Preparation Conditions on the Hydrogenation Activity and Metal Dispersion of Pt/C and Pd/C Catalysts. Bulletin of the Korean Chemical Society. (Comparison of Pd vs Pt activity).

Sources

Optimization

Technical Support Center: Separation of 2-Fluoro and 4-Fluoro Substitution Byproducts

Welcome to the technical support center dedicated to resolving one of the more persistent challenges in synthetic and medicinal chemistry: the separation of 2-fluoro and 4-fluoro substituted regioisomers. These byproduct...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving one of the more persistent challenges in synthetic and medicinal chemistry: the separation of 2-fluoro and 4-fluoro substituted regioisomers. These byproducts, often generated during electrophilic aromatic substitution reactions, present a significant purification hurdle due to their nearly identical physical properties.[1][2][3] This guide provides in-depth, field-proven insights and troubleshooting protocols to empower researchers, scientists, and drug development professionals to tackle this separation effectively.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions surrounding the separation of 2- and 4-fluoro isomers.

Q1: Why is the separation of 2-fluoro and 4-fluoro regioisomers so challenging?

The primary difficulty lies in the minimal differences in their physicochemical properties. The 2- (ortho) and 4- (para) positions of the fluorine atom on an aromatic ring result in compounds with very similar polarity, pKa, molecular weight, and hydrophobicity (logP). Consequently, standard chromatographic techniques that rely on these differences, such as reversed-phase chromatography on C8 or C18 columns, often fail to provide adequate resolution.[4][5]

Q2: What is the most critical first step when facing a difficult isomer separation?

Before attempting any preparative separation, a thorough analytical assessment is crucial. Confirm the identity and relative abundance of each isomer using a high-resolution analytical technique, typically LC-MS or GC-MS. This initial analysis provides a baseline and helps in selecting the most appropriate separation strategy. For instance, if the isomers are volatile and thermally stable, Gas Chromatography (GC) is a strong candidate.[6] Otherwise, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the preferred starting points.[7]

Q3: Which separation technique generally offers the highest chance of success?

While there is no universal solution, High-Performance Liquid Chromatography (HPLC) utilizing a Pentafluorophenyl (PFP) stationary phase is the most widely successful and recommended starting point.[4][8][9] PFP columns offer multiple retention mechanisms beyond simple hydrophobicity, including π-π, dipole-dipole, and charge-transfer interactions, which are highly effective at differentiating the subtle electronic and steric differences between positional isomers.[9][10] Supercritical Fluid Chromatography (SFC) is another powerful technique that often provides superior and faster separations for isomers.[7][11]

Q4: Can non-chromatographic methods like crystallization be used?

Yes, crystallization can be a highly effective and scalable method for isomer separation, provided the isomers do not form a solid solution.[12][13] The success of this technique is entirely dependent on finding a solvent or solvent system in which the two isomers have significantly different solubilities.[14] This often requires extensive screening but can be the most cost-effective solution for large-scale purification.

Strategic Approach to Isomer Separation

The following diagram outlines a logical decision-making process for selecting a primary separation technique.

Caption: Decision tree for selecting a separation strategy.

Troubleshooting Guide 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for isomer separations. This guide focuses on overcoming common issues.

Q: My 2- and 4-fluoro isomers co-elute on a standard C18 column. What is the next logical step?

This is a very common outcome. The next step is to switch to a stationary phase that offers alternative selectivity.

  • Causality: C18 columns separate primarily based on hydrophobicity. Since the 2- and 4-fluoro isomers have very similar hydrophobic characters, C18 phases cannot easily differentiate them. You need a column that can exploit other molecular properties.

  • Solution: Screen a Pentafluorophenyl (PFP) and a Phenyl-Hexyl column. PFP phases are particularly adept at separating positional isomers due to their ability to engage in multiple types of interactions, including dipole-dipole and π-π stacking.[5][10] The electron-rich phenyl ring of a Phenyl-Hexyl column can also provide the necessary π-π interactions to achieve separation.

Q: I see baseline separation on a PFP column, but the peak resolution is poor (Rs < 1.5). How can I improve it?

Poor resolution indicates that the selectivity is present but needs to be enhanced.

  • Causality: Resolution is a function of selectivity, efficiency, and retention. Small adjustments to the mobile phase composition and method parameters can significantly impact these factors.

  • Solutions & Protocol:

    • Optimize the Organic Modifier: Acetonitrile and methanol interact differently with PFP phases. If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol, being a proton donor, can alter hydrogen-bonding interactions with the analyte and stationary phase.

    • Reduce the Gradient Slope: A shallower gradient increases the residence time of the analytes on the column, allowing for more interactions and improving the separation. Try cutting the gradient slope in half around the elution time of your isomers.

    • Adjust the Temperature: Lowering the column temperature (e.g., from 40°C to 25°C) can sometimes increase selectivity by enhancing the strength of specific interactions like dipole-dipole forces.

    • Decrease the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) increases column efficiency (N), leading to sharper peaks and better resolution, albeit with longer run times.

Experimental Protocol: HPLC Column Screening for Fluoro-Isomers

This protocol provides a systematic workflow for identifying a suitable HPLC column and mobile phase.

G A Prepare Analyte Stock (1 mg/mL in 50:50 ACN:H2O) B Column 1: C18 (e.g., 4.6x150mm, 5µm) A->B C Column 2: PFP (e.g., 4.6x150mm, 5µm) A->C D Column 3: Phenyl-Hexyl (e.g., 4.6x150mm, 5µm) A->D E Run Generic Gradient (5-95% B in 15 min) Mobile Phase A: 0.1% Formic Acid in H2O Mobile Phase B: 0.1% Formic Acid in ACN B->E C->E D->E F Analyze Results: Measure Resolution (Rs) E->F for each column G Select Best Column (Highest Rs) F->G H Optimize Method (Gradient, Temp, Flow Rate) G->H

Caption: HPLC method development workflow.

Data Summary: Typical HPLC Starting Conditions
ParameterRecommended Starting PointRationale
Stationary Phase Pentafluorophenyl (PFP)Offers multiple interaction modes (π-π, dipole) ideal for isomers.[10]
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic modifier for good peak shape and MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides different selectivity than methanol.
Gradient 5% to 95% B over 15 minutesA good starting point for scouting runs.
Flow Rate 1.0 mL/min (for 4.6 mm ID)Standard analytical flow rate.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.
Detection UV (e.g., 254 nm) or MSSelect wavelength of max absorbance or use MS for confirmation.
Troubleshooting Guide 2: Supercritical Fluid Chromatography (SFC)

SFC is an excellent orthogonal technique to HPLC, often providing superior results for isomer separations.[7]

Q: When should I choose SFC over HPLC for my 2-/4-fluoro isomer separation?

Consider SFC when:

  • HPLC with PFP and Phenyl columns fails to provide adequate resolution.

  • You require a faster, higher-throughput method.[11]

  • A "greener" separation is desired, as SFC primarily uses CO2, reducing organic solvent waste.[11]

Q: What are the most important parameters to screen for SFC method development?

  • Causality: In SFC, separation is governed by the interactions between the analyte, the supercritical CO2/modifier mobile phase, and the stationary phase. The density of the mobile phase, controlled by back pressure and temperature, is a unique and powerful parameter for tuning selectivity.

  • Key Parameters for Screening:

    • Co-Solvent (Modifier): Methanol is the most common starting point. Ethanol, isopropanol, or acetonitrile can offer different selectivity.

    • Stationary Phase: While chiral phases are common in SFC, for achiral regioisomers, start with polar columns like those with ethyl pyridine, amino, or diol functionalities. Fluorinated phases are also available for SFC and can be effective.[7]

    • Additive: For acidic or basic analytes, adding a small amount of an acid (e.g., trifluoroacetic acid) or base (e.g., diethylamine) to the modifier can dramatically improve peak shape.

    • Back Pressure: Typically screened between 100 and 200 bar. Higher pressure increases fluid density, which can alter retention and selectivity.

Troubleshooting Guide 3: Gas Chromatography (GC)

For analytes with sufficient volatility and thermal stability, GC offers very high efficiency and resolving power.

Q: How can I optimize a GC method to separate 2- and 4-fluoro isomers?

  • Causality: GC separates based on a compound's boiling point and its interaction with the stationary phase. Since the boiling points of 2- and 4-fluoro isomers are often very close, the choice of stationary phase is critical.

  • Solutions:

    • Select a Polar Column: A highly polar stationary phase, such as one containing a high percentage of cyanopropyl , is essential.[15] These phases separate based on dipole-dipole interactions, which will differ between the ortho and para isomers.

    • Use a Long Column: Increasing the column length (e.g., from 30 m to 60 m or even 100 m) directly increases the number of theoretical plates and, therefore, the resolving power.[16]

    • Optimize the Temperature Program: Use a very slow temperature ramp (e.g., 1-2 °C/min) during the elution window of the isomers. This maximizes the time the analytes spend interacting with the stationary phase, improving separation.[17]

Data Summary: GC Method Parameters
ParameterRecommended Starting PointRationale
Stationary Phase High-Polarity (e.g., AT-210, CP-Sil 88)Differentiates based on dipole moment.[6][16]
Column Dimensions 30-60 m length, 0.25 mm ID, 0.25 µm filmLonger length provides higher resolution.[16]
Carrier Gas Helium or HydrogenStandard carrier gases.
Inlet Temp. 250 °CEnsures complete vaporization without degradation.
Oven Program Start at 50°C, ramp 10°C/min to 250°CA good scouting run; use a slower ramp for optimization.
Detector FID or MSFID is robust; MS provides mass confirmation.
Troubleshooting Guide 4: Crystallization

Crystallization is a powerful, non-chromatographic technique for bulk purification.

Q: My isomers are inseparable by chromatography. How do I approach crystallization?

  • Causality: Crystallization relies on differences in solubility and the ability of molecules of the same isomer to pack efficiently into a crystal lattice. The goal is to find conditions where one isomer crystallizes preferentially, leaving the other in the mother liquor.[12]

  • Solvent Screening Protocol:

    • Select a Range of Solvents: Choose 5-10 solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, isopropanol, methanol, water).

    • Solubility Test: In separate small vials, attempt to dissolve ~10 mg of the isomer mixture in 0.5 mL of each solvent at room temperature. Note which solvents dissolve the mixture completely, partially, or not at all.

    • Hot Dissolution: For solvents that did not fully dissolve the sample, heat them gently. A good crystallization solvent will dissolve the compound when hot but not when cold.

    • Initiate Crystallization:

      • Slow Cooling: For solutions prepared by heating, allow them to cool slowly to room temperature, then place them in a refrigerator or freezer.[18]

      • Slow Evaporation: For solutions that are near saturation at room temperature, cover the vial with a cap that has a small hole and leave it undisturbed for several days.[18]

      • Anti-Solvent Addition: Dissolve the mixture in a "good" solvent, then slowly add a "bad" solvent (an anti-solvent in which the compound is insoluble) until the solution becomes cloudy. Warm slightly to redissolve, then cool slowly.[19]

    • Analysis: Isolate any crystals that form and analyze their purity by HPLC or GC to determine if enrichment of one isomer has occurred.

References
  • Pereira, L., et al. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Available at: [Link]

  • ResearchGate. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. Available at: [Link]

  • OMICS International. (2022, May 20). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Available at: [Link]

  • LCGC International. (n.d.). Combining Orthogonal Comprehensive Two-Dimensional Liquid Chromatography Methods in Food Analysis. Available at: [Link]

  • PubMed. (2012, May 15). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Available at: [Link]

  • ResearchGate. (2016, September 23). (PDF) Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Available at: [Link]

  • RSC Publishing. (2025, July 29). Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. Available at: [Link]

  • analytica-world.com. (2020, July 7). Fluorine enables separation-free 'chiral chromatographic analysis'. Available at: [Link]

  • PubMed. (2014, September 1). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Available at: [Link]

  • ACS Publications. (2020, September 10). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis | Organic Letters. Available at: [Link]

  • ResearchGate. (2025, March 4). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole Full Paper Analytical CHEMISTRY Analytical CHEMISTRY. Available at: [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available at: [Link]

  • ACS Publications. (2018, August 28). Online Separation and Identification of Isomers Using Infrared Multiple Photon Dissociation Ion Spectroscopy Coupled to Liquid Chromatography: Application to the Analysis of Disaccharides Regio-Isomers and Monosaccharide Anomers | Analytical Chemistry. Available at: [Link]

  • Chinese Academy of Sciences. (2020, July 2). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". Available at: [Link]

  • ResearchGate. (2025, October 22). Separation of regioisomers and enantiomers of triacylglycerols containing branched fatty acids (iso and/or anteiso) | Request PDF. Available at: [Link]

  • LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]

  • PMC. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Available at: [Link]

  • ResearchGate. (2025, November 22). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC | Request PDF. Available at: [Link]

  • LCGC International. (2016, February 1). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Available at: [Link]

  • (n.d.). 165 CHROMATOGRAPHIC METHODS TO ANALYZE GEOMETRICAL AND POSITIONAL ISOMERS OF FATTY ACIDS. Available at: [Link]

  • ResearchGate. (2025, August 7). Retention Behaviour of Higher Fluorinated Polycyclic Aromatic Hydrocarbons in Reversed-Phase Liquid Chromatography | Request PDF. Available at: [Link]

  • (2006, January 8). Crystallisation Techniques. Available at: [Link]

  • Biotage. (2023, January 26). What is Orthogonal Flash Chromatography and Why Should I do it?. Available at: [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

  • (2021, March 2). Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization. Available at: [Link]

  • MDPI. (2023, May 17). The Process of Isolation, Using Crystallization of Cis- and Trans-Isomers, of Perfluorodecalines from an Industrial Mixture of Electrochemical Fluorination of Napthaline. Available at: [Link]

  • (n.d.). Guide for crystallization. Available at: [Link]

  • Sciforum. (2023, May 17). The Process of Isolation by Crystallization of Cis- and Trans-Isomers of Perfluorodecalines from Industrial Mixture of Electrochemical. Available at: [Link]

  • Reddit. (2024, November 8). How to separate these regioisomers? : r/OrganicChemistry. Available at: [Link]

  • PMC. (2021, January 25). Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. Available at: [Link]

  • Journal of the American Chemical Society. (2021, January 25). Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. Available at: [Link]

  • eScholarship.org. (n.d.). Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving LC-MS Ionization Issues for Halogenated Anilines

Welcome to the technical support center for the analysis of halogenated anilines by LC-MS. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges with t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of halogenated anilines by LC-MS. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges with the ionization and detection of these often-problematic compounds. Halogenated anilines, critical intermediates in many industries, present a unique set of analytical hurdles due to the influence of the halogen substituents on the molecule's electronic properties.

This document moves beyond a simple checklist, providing in-depth explanations for the underlying chemical principles that govern experimental outcomes. We will explore common issues in a question-and-answer format, offering logical troubleshooting workflows and field-proven protocols to enhance the sensitivity, reproducibility, and reliability of your results.

Frequently Asked Questions & Troubleshooting Guides
Section 1: Fundamental Ionization Challenges

Question: Why is my halogenated aniline showing little to no signal in positive electrospray ionization (ESI) mode?

Answer: This is the most common challenge and typically stems from the reduced basicity of the aniline nitrogen. Here’s the causality:

  • Electronic Effects of Halogens: Halogens (F, Cl, Br, I) are electron-withdrawing groups. They pull electron density away from the aromatic ring and, by extension, from the amino (-NH₂) group. This effect reduces the electron density on the nitrogen atom, making it a weaker base.

  • Protonation Inefficiency: Electrospray ionization in positive mode (ESI+) relies on the analyte's ability to accept a proton (H⁺) in the ESI droplet to form a gaseous ion, [M+H]⁺. Because the nitrogen in a halogenated aniline is less basic, it has a lower proton affinity, making this protonation step inefficient compared to non-halogenated aniline. The more halogens or the more electronegative the halogen, the more pronounced this effect becomes. For instance, the ionization efficiency of ortho-substituted chloroanilines can be significantly lower than their meta- and para-substituted counterparts.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: Impact of Halogen Substitution on Aniline Basicity and ESI+ Signal.

Question: My signal is still poor after optimizing the mobile phase. What should be my next step?

Answer: If mobile phase optimization is insufficient, you should evaluate a different ionization technique. Atmospheric Pressure Chemical Ionization (APCI) is an excellent alternative for compounds that ionize poorly by ESI.

  • Why APCI works: Unlike ESI, which relies on solution-phase chemistry, APCI is a gas-phase ionization technique. The LC eluent is vaporized in a high-temperature source, and the solvent molecules are ionized by a corona discharge. These solvent ions then transfer a proton to the analyte molecules in the gas phase.[1][2] This process is often more efficient for less polar and thermally stable compounds that are neutral in solution, a category many halogenated anilines fall into.[1][3]

  • When to Choose APCI:

    • When your analyte is neutral or has low polarity.

    • When you have exhausted mobile phase optimization for ESI with no success.

    • When your analyte is thermally stable enough to withstand the high temperatures of the APCI source (typically 350-500 °C)[1][4].

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: Comparison of ESI and APCI Ionization Mechanisms.

Section 2: Method Optimization & Troubleshooting

Question: How do I select and optimize the mobile phase for analyzing halogenated anilines in ESI+?

Answer: Mobile phase composition is the most critical factor for successful ESI. The goal is to create an environment that maximizes the protonation of your analyte before it even leaves the ESI probe.

  • Use Protic, Volatile Solvents: Start with standard reversed-phase solvents like methanol or acetonitrile and high-purity water. These are volatile and compatible with MS.[5]

  • Add an Acidic Modifier: This is non-negotiable for ESI+. An acid provides the necessary concentration of protons (H⁺) to drive the formation of [M+H]⁺ ions. Formic acid is the most common and effective choice.

Mobile Phase AdditiveTypical Conc.ProsCons
Formic Acid (FA) 0.1% - 0.2%Excellent for protonation, volatile, good MS signal.Can sometimes provide slightly broader chromatographic peaks than TFA.
Acetic Acid 0.1% - 0.5%Volatile, good proton source.Weaker acid than formic acid, may require higher concentration.
Ammonium Formate 5 - 10 mMActs as a buffer, can improve peak shape, and reduce unwanted sodium/potassium adducts.[6]May slightly suppress signal compared to acid alone if pH is not optimal.
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Excellent for chromatography (sharp peaks).Causes severe ion suppression in ESI. Forms strong ion pairs with basic analytes, preventing their ionization.[7] Avoid for MS detection.
Protocol: Systematic Mobile Phase Optimization
  • Objective: To find the optimal concentration of formic acid that maximizes the [M+H]⁺ signal for your halogenated aniline.

  • Materials:

    • Your halogenated aniline standard (e.g., 1 µg/mL in 50:50 Methanol:Water).

    • Mobile Phase A: High-purity water.

    • Mobile Phase B: High-purity Methanol or Acetonitrile.

    • High-purity formic acid.

  • Procedure:

    • Prepare four different mobile phase compositions by adding varying amounts of formic acid to both Mobile Phase A and B: 0.05%, 0.1%, 0.2%, and 0.5%.

    • Set up your LC-MS system with your analytical column.

    • Use a simple isocratic LC method (e.g., 50% B) or a fast gradient. The goal here is not perfect chromatography, but to assess ionization.

    • Inject your standard using each of the four mobile phase compositions. Ensure the system is fully equilibrated with the new mobile phase between runs (at least 10 column volumes).

    • Monitor the peak area or height of the [M+H]⁺ ion for your analyte.

    • Plot the MS response versus the formic acid concentration. The optimal concentration is typically where the signal plateaus. For most compounds, this is around 0.1-0.2%.

Question: I see multiple peaks in my mass spectrum, such as [M+23]⁺ and [M+39]⁺, which are reducing the intensity of my target [M+H]⁺ ion. What are these and how can I get rid of them?

Answer: You are observing the formation of sodium ([M+Na]⁺, mass shift +22.99) and potassium ([M+K]⁺, mass shift +38.96) adducts. This is a very common issue in ESI.[8]

  • Cause: These adducts form when sodium and potassium ions, which are ubiquitous in laboratory environments, compete with protons to associate with your analyte in the ESI droplet.[9] Common sources include:

    • Glassware (vials, flasks, mobile phase bottles).

    • Impurities in lower-grade solvents or salts.

    • The sample matrix itself.

  • Solutions:

    • Switch to Polypropylene Vials: Use plastic autosampler vials and plates instead of glass to minimize leaching of metal ions.[9]

    • Use High-Purity Reagents: Employ LC-MS grade solvents, water, and additives to ensure they are free from salt contamination.[10]

    • Add Ammonium: Introduce a source of ammonium ions (e.g., 5-10 mM ammonium formate or ammonium acetate) into the mobile phase. The ammonium ion ([M+NH₄]⁺, mass shift +18.03) will form a weaker adduct with your analyte. More importantly, the high concentration of NH₄⁺ will outcompete the trace levels of Na⁺ and K⁺, effectively "swamping" them out and consolidating your signal into the [M+H]⁺ and [M+NH₄]⁺ ions.[6]

Common Adduct IonMass Shift (Nominal)Common SourceMitigation Strategy
[M+Na]⁺ +23Glassware, reagentsUse plastic vials, high-purity solvents, add ammonium formate.
[M+K]⁺ +39Glassware, reagentsUse plastic vials, high-purity solvents, add ammonium formate.
[M+NH₄]⁺ +18Mobile phase additiveThis is an intentional adduct used to suppress Na⁺/K⁺ adducts.
[M+Cl]⁻ +35/37Chlorinated solventsPrimarily seen in negative ion mode; avoid chlorinated solvents in LC mobile phases.[11]

Question: My signal is reproducible for standards in solvent, but it drops significantly when I analyze my sample matrix. What is happening?

Answer: This is a classic case of ion suppression , a major matrix effect in LC-MS.[12][13]

  • Mechanism: Co-eluting compounds from your sample matrix (e.g., salts, lipids, formulation excipients) compete with your halogenated aniline for ionization in the ESI source. These matrix components can alter the droplet properties (like surface tension) or be more easily ionized, consuming the available charge and suppressing the signal of your analyte.[14][15]

dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: The Competitive Process of Ion Suppression in an ESI Droplet.

  • Troubleshooting Ion Suppression:

    • Improve Chromatographic Separation: The best way to beat ion suppression is to chromatographically separate your analyte from the interfering matrix components. If the interference elutes at a different time, it can't suppress your analyte's signal. Try a different column chemistry (e.g., a Phenyl or F5 phase instead of C18) or adjust your gradient to improve resolution.[6]

    • Enhance Sample Preparation: Use a more rigorous sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the interfering matrix before injection. A simple "dilute and shoot" approach is most prone to ion suppression.

    • Reduce Injection Volume: Injecting less of your sample can sometimes lessen the matrix load, reducing the suppression effect.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting ion suppression. A SIL-IS is chemically identical to your analyte but contains heavy isotopes (e.g., ¹³C, ²H). It will co-elute and experience the exact same ion suppression as your analyte. By monitoring the ratio of the analyte to the SIL-IS, you can achieve accurate quantification even in the presence of signal suppression.

References
  • Chan, J., T. Tzan, and P. H. S. Tam. “A Liquid Chromatography/Tandem Mass Spectrometry Method for the Quantification of 12 Short-Chain Fatty Acids in Human Infant Stool.” ResearchGate, Jan. 2017, [Link].[16]

  • Gika, H. G., et al. “Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples.” Molecules, vol. 27, no. 17, Sept. 2022, p. 5786. PubMed Central, [Link].[17]

  • Han, Ying, and Jennifer S. Brodbelt. “Formation and Decompositions of Chloride Adduct Ions, [M Cl] , in Negative Ion Electrospray Ionization Mass Spectrometry.” CORE, Oct. 2000, [Link].[11]

  • Dasgupta, Amitava. “Gas Chromatographic/Mass Spectrometric Identification and Quantification of Aniline After Extraction From Serum and Derivatization With 4-Carbethoxyhexafluorobutyryl Chloride, a New Derivative.” Sílice, [Link].[18]

  • Dörgerloh, U., et al. “Comparison of Gas- and Liquid Chromatography- Mass Spectrometry for Trace Analysis of Anilines in Groundwater.” International Journal of Environmental Analytical Chemistry, vol. 102, no. 15, 2022, pp. 3317–33, [Link].

  • Wikipedia. “Atmospheric-pressure chemical ionization.” Wikipedia, 2023, [Link].[1]

  • Zeng, Tian, et al. “Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.” Environmental Science & Technology, vol. 54, no. 21, Nov. 2020, pp. 13866–75, [Link].[19]

  • Hautala, Jan, et al. “Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers.” Journal of the American Society for Mass Spectrometry, vol. 32, no. 4, Apr. 2021, pp. 996–1004, [Link].[20]

  • Zhang, Xing-Lei, et al. “In Situ Mass Spectrometric Screening and Studying of the Fleeting Chain Propagation of Aniline.” Analytical Chemistry, vol. 90, no. 13, July 2018, pp. 8257–63, [Link].[21]

  • Bristow, A. W. T., et al. “Atmospheric Pressure Chemical Ionisation Mass Spectrometry for the Routine Analysis of Low Molecular Weight Analytes.” Communications Chemistry, vol. 4, no. 1, Apr. 2021, p. 43, [Link].[4]

  • Shimadzu. “Mobile phases compatible for LC/MS.” Shimadzu, [Link].[5]

  • Shimadzu. “LCMS Troubleshooting Tips.” Shimadzu, [Link].[22]

  • Wang, Yu, et al. “Determination of Aniline in Soil by ASE/GC-MS.” MDPI, vol. 12, no. 7, Mar. 2022, p. 1653, [Link].[23]

  • Waters Corporation. “Mobile Phase Additives for Peptide Characterization.” Waters Blog, 2 Oct. 2019, [Link].

  • University of Bristol. “Lecture 15: LC-MS.” University of Bristol, [Link].[2]

  • ACD/Labs. “Common Adduct and Fragment Ions in Mass Spectrometry.” ACD/Labs, 27 May 2022, [Link].[8]

  • Waters Corporation. “Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules.” Waters Corporation, [Link].[24]

  • American Association for Clinical Chemistry. “Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory.” myadlm.org, 1 Aug. 2015, [Link].[25]

  • ZefSci. “LCMS Troubleshooting: 14 Best Practices for Laboratories.” ZefSci, 6 May 2025, [Link].[26]

  • HALO Columns. “BIOCLASS Mobile Phase Additive Selection for LC-MS.” HALO Columns, [Link].[27]

  • Agilent. “Atmospheric Pressure Chemical Ionization Source, APCI.” Agilent, [Link].[3]

  • LCGC International. “Troubleshooting LC-MS.” LCGC International, 2 Feb. 2023, [Link].[28]

  • Waters Corporation. “Fundamentals of MS (2 of 7) - Adduct Ions.” YouTube, 22 Aug. 2018, [Link].[29]

  • Element Lab Solutions. “10 Tips for Electrospray Ionisation LC-MS.” Element Lab Solutions, [Link].[7]

  • Van Breemen, R. B., et al. “A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.” Journal of Mass Spectrometry, vol. 53, no. 4, Nov. 2017, pp. 295-309, [Link].[30]

  • LCGC International. “Ion Suppression: A Major Concern in Mass Spectrometry.” LCGC International, 12 Nov. 2020, [Link].[12]

  • Restek. “Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.” Restek, 29 Nov. 2021, [Link].[10]

  • LCGC International. “The Secrets of Electrospray Ionization: Why Less is More.” LCGC International, 13 Feb. 2026, [Link].[14]

  • Le Bizec, B., et al. “The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi.” hdb, 8 Dec. 2004, [Link].[15]

  • Kükürt, A., et al. “(PDF) Principles of Electrospray Ionization.” ResearchGate, Oct. 2025, [Link].[31]

  • National Research Council Canada. “Ion suppression: a major concern in mass spectrometry.” NRC Publications Archive, 12 Feb. 2026, [Link].[13]

  • LCGC International. “Tips for Electrospray Ionization LC–MS.” LCGC International, 9 Dec. 2022, [Link].[9]

  • Zeng, T., et al. “Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.” PubMed, 1 Oct. 2024, [Link].[32]

Sources

Reference Data & Comparative Studies

Validation

A Predictive and Comparative Guide to the Mass Spectrometry Fragmentation of 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-(3-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline. In the absence of direct experimental data for this specific molecule, this guide synthesizes established fragmentation principles from structurally analogous compounds to construct a probable fragmentation scheme. By examining the characteristic fragmentation of halogenated diphenyl ethers and fluoroanilines, we can anticipate the primary cleavage pathways and resultant fragment ions. This comparative approach, supported by data from related structures, offers a robust framework for the identification and structural elucidation of this and similar molecules in complex matrices. This guide also outlines a comprehensive experimental protocol for acquiring the mass spectrum of the title compound, ensuring a self-validating system for researchers.

Introduction: The Structural Rationale for Predicted Fragmentation

The molecule 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline possesses several key structural features that will dictate its fragmentation behavior under electron ionization mass spectrometry (EI-MS). The presence of an ether linkage, an aniline moiety, and multiple halogen substituents (chlorine and fluorine) provides specific sites for bond cleavage and rearrangement.

Aromatic systems, like the two phenyl rings in the molecule, are inherently stable and often lead to a prominent molecular ion peak (M⁺˙)[1][2]. The presence of a single nitrogen atom means the molecular ion will have an odd mass-to-charge ratio (m/z), in accordance with the Nitrogen Rule[1]. The fragmentation pathways are anticipated to be a composite of those observed for its constituent parts: halogenated diphenyl ethers and substituted anilines.

Predicted Fragmentation Pathways

Based on the fragmentation patterns of related compounds, we can predict the following primary fragmentation pathways for 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline.

Ether Bond Cleavage

The C-O-C ether linkage is a likely site for initial fragmentation. Cleavage of this bond can occur on either side of the oxygen atom, leading to two primary sets of fragment ions. Studies on polybrominated diphenyl ethers (PBDEs) have shown that ether bond cleavage is a significant fragmentation pathway, often influenced by the substitution pattern on the aromatic rings[3][4][5].

  • Pathway A: Cleavage yielding the phenoxy cation. This pathway involves the formation of a [C₆H₃ClF-O]⁺ fragment and a neutral fluoroaniline radical.

  • Pathway B: Cleavage yielding the fluoroaniline cation. This pathway results in the formation of a [C₆H₄FN-O]⁺ fragment and a neutral chlorofluorobenzene radical.

Halogen Loss

Halogenated compounds readily lose halogen atoms upon electron ionization[1][4]. The presence of both chlorine and fluorine will lead to characteristic losses.

  • Loss of Chlorine: The loss of a chlorine radical (Cl•) from the molecular ion is a common fragmentation pathway for chlorinated aromatic compounds. The resulting (M-Cl)⁺ ion will show a characteristic isotopic pattern for molecules containing one chlorine atom (approximately 3:1 ratio for M and M+2 peaks)[6].

  • Loss of Fluorine: While C-F bonds are generally stronger than C-Cl bonds, the loss of a fluorine radical (F•) is also a possible fragmentation event.

Fragmentation of the Fluoroaniline Moiety

Aniline and its derivatives exhibit characteristic fragmentation patterns, primarily involving the loss of small neutral molecules from the amine group[1][2].

  • Loss of HCN: A common fragmentation for aromatic amines is the expulsion of a neutral hydrogen cyanide (HCN) molecule, leading to a fragment ion with m/z 27 less than the precursor ion.

  • Loss of H₂CN: Rearrangement and subsequent loss of a H₂CN radical can also occur.

Secondary Fragmentation

The primary fragment ions will likely undergo further fragmentation, leading to a cascade of smaller ions. For example, the phenoxy and aniline fragment ions can subsequently lose halogens or other small neutral molecules.

Visualizing the Predicted Fragmentation

The following diagram illustrates the predicted primary fragmentation pathways for 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline.

Fragmentation_Pathway cluster_cleavage Primary Fragmentation cluster_secondary Secondary Fragmentation M M⁺˙ 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline F1 [M-Cl]⁺ M->F1 - Cl• F2 [C₆H₃ClFO]⁺ (Chlorofluorophenoxy cation) M->F2 - •C₆H₄FN F3 [C₆H₅FNO]⁺ (Fluoroaminophenoxy cation) M->F3 - •C₆H₃ClF F4 [M-HCN]⁺˙ M->F4 - HCN F2a [C₆H₃FO]⁺ F2->F2a - Cl• F3a [C₆H₄FN]⁺ F3->F3a - O

Caption: Predicted major fragmentation pathways of 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline under EI-MS.

Comparative Analysis with Structurally Related Compounds

To lend credence to our predicted fragmentation, we can compare it to the known fragmentation of similar molecules.

CompoundKey Fragmentation PathwaysReference
Polybrominated Diphenyl Ethers (PBDEs) Cleavage of the ether bond, loss of bromine atoms ([M-2Br]⁺), formation of dibenzofuran-like structures.[3][4]
3-Chloro-5-(4-fluorophenyl)aniline Prominent molecular ion, loss of NH₃ or HCN from the aniline moiety, loss of the chlorine atom.[1]
Halogenated Anilines Loss of halogen radicals, loss of HCN from the aromatic amine.[7][8]
Aromatic Ethers Alpha-cleavage next to the oxygen atom is a common fragmentation route.[2]

The fragmentation of 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline is expected to be a hybrid of these behaviors. The ether linkage provides a labile site for cleavage, similar to PBDEs, while the fluoroaniline portion will likely exhibit the characteristic losses of HCN and halogen atoms.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

Sample Preparation
  • Prepare a stock solution of 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline at a concentration of 1 mg/mL in a volatile organic solvent such as methanol or acetonitrile.

  • Perform serial dilutions to obtain a working solution of approximately 1-10 µg/mL.

Instrumentation and Ionization
  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

  • Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV. This energy level provides reproducible fragmentation patterns suitable for library matching and structural elucidation.

  • Ion Source Temperature: Maintain between 200°C and 250°C to ensure sample volatilization without thermal degradation[1].

Gas Chromatography Parameters
  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, coated with 5% phenyl methylpolysiloxane).

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

Mass Spectrometry Parameters
  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Scan Range: m/z 40-500 to capture the molecular ion and all significant fragment ions[1].

  • Data Acquisition: Full scan mode to obtain a complete mass spectrum. For further structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion or key fragment ions as precursors for collision-induced dissociation (CID).

Workflow for Data Acquisition and Interpretation

The following diagram outlines the logical workflow for the experimental determination and interpretation of the fragmentation pattern.

Experimental_Workflow cluster_prep Sample Preparation & Introduction cluster_analysis Mass Analysis cluster_interp Data Interpretation A Prepare Analyte Solution (1-10 µg/mL) B Inject into GC-MS A->B C GC Separation B->C D Electron Ionization (70 eV) C->D E Mass Analyzer (Scan m/z 40-500) D->E F Acquire Mass Spectrum E->F G Identify Molecular Ion (M⁺˙) F->G H Analyze Isotopic Patterns (for Chlorine) G->H I Identify Key Fragment Ions H->I J Propose Fragmentation Pathways I->J K Compare with Predicted Pattern and Related Compounds J->K

Caption: Experimental workflow for the analysis of 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline by GC-MS.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline. By leveraging established fragmentation principles of structurally related compounds, we have proposed the most probable fragmentation pathways, including ether bond cleavage, halogen loss, and characteristic aniline fragmentation. The detailed experimental protocol and workflow provide a clear path for researchers to obtain and interpret the actual mass spectrum of this compound. This integrated approach of prediction and experimental validation is crucial for the confident identification and structural elucidation of novel compounds in drug development and other scientific disciplines.

References

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. ACS Publications. [Link]

  • 4-(3-Chloro-2-fluorophenoxy)-3,5-difluoroaniline | C12H7ClF3NO | CID. PubChem. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC. [Link]

  • Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. Spectroscopy Online. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass Spectra of Fluorocarbons. NIST. [Link]

  • Fragmentation Patterns. Michigan State University Department of Chemistry. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications. [Link]

  • Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. [Link]

  • 5.2 Mass Spectrometry. Chemistry LibreTexts. [Link]

  • Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][3][9]diazepines. IV. ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

  • 3-chloro-4-fluoroaniline. Semantic Scholar. [Link]

  • Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. PubMed. [Link]

Sources

Comparative

A Positional Paradigm: Comparing the Bioactivity of 3-Chloro vs. 4-Chloro Phenoxy Kinase Inhibitors

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation For researchers in the trenches of kinase inhibitor development, success often hinges on subtleties. A single atom's...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation

For researchers in the trenches of kinase inhibitor development, success often hinges on subtleties. A single atom's shift in position can be the difference between a lead compound and a dead end. Among the most common and impactful modifications is the placement of a chlorine atom on a phenyl ring—a substituent that powerfully modulates a molecule's electronic, steric, and pharmacokinetic properties. This guide provides an in-depth comparison of the bioactivity of 3-chloro versus 4-chloro phenoxy kinase inhibitors, grounding the discussion in structure-activity relationship (SAR) principles, structural biology, and rigorous experimental protocols.

The Isomeric Influence: A Deep Dive into Structure-Activity Relationship (SAR)

The choice between placing a chlorine atom at the meta (3-position) or para (4-position) of a phenoxy ring is a critical decision in inhibitor design. While both are electron-withdrawing, their influence on the molecule's interaction with the target kinase is distinct.

  • Electronic Effects : The 4-chloro substituent exerts a strong, electron-withdrawing inductive effect and a weaker, electron-donating resonance effect. In contrast, the 3-chloro substituent's effect is almost purely inductive. This electronic differentiation can alter the pKa of nearby hydrogen bond donors/acceptors and modulate the overall electron density of the ring, influencing key interactions with the kinase.

  • Steric and Hydrophobic Profile : The true divergence often lies in how the isomer fits within the ATP-binding pocket. The 4-position extends linearly from the ether linkage, allowing the chlorine atom to probe deep, narrow hydrophobic pockets often found in kinase active sites. The 3-position projects at an angle, which can be beneficial in some topologies but may lead to steric clashes or suboptimal hydrophobic contacts in others.

Table 1: Illustrative Bioactivity of Chloro-Substituted Inhibitors

The following data, adapted from studies on various kinase inhibitor scaffolds, illustrates the typical quantitative differences observed when altering chlorine's position. Note that a lower IC50 value indicates higher potency.

Scaffold ClassTarget/Assay3-Chloro Analog IC504-Chloro Analog IC50Fold Difference (Approx.)Reference
Pyrimido[4,5-b]indoleVEGFR-2 Kinase>10 µM (as 3-fluoro)0.05 µM >200x[1]
Imidazo[1,2-c]pyrimidineChk1 KinaseNot reported0.003 µM -[2]
Diaryl UreaMulti-RTKNot reported0.77 nM (VEGFR-2) -[3]

Data is illustrative of general trends. Direct comparison requires testing isomers on the same scaffold.

These examples consistently highlight the frequent potency of 4-chloro substituted analogs. The 4-chlorophenyl group appears to be a privileged motif for interacting with the ATP binding sites of many kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Checkpoint Kinase 1 (Chk1).[1][2][3]

Structural Rationale: A Glimpse into the ATP-Binding Pocket

To understand the causal basis for these activity differences, we must visualize the inhibitor within its target. The crystal structure of Chk1 kinase in complex with a 4-chlorophenyl-containing inhibitor (PDB ID: 4JIK) provides an excellent model.[2][4]

The kinase active site is broadly composed of a hinge region (which forms key hydrogen bonds with the inhibitor's core), a hydrophobic region adjacent to the gatekeeper residue, and the DFG (Asp-Phe-Gly) motif which defines the activation state.

// Connections InhibitorCore -> Hinge [label="H-Bonds", color="#34A853", fontcolor="#34A853"]; Chlorophenyl -> Gatekeeper [label="Hydrophobic\nInteraction", style=dashed, color="#EA4335", fontcolor="#EA4335"]; Chlorophenyl -> HP1 [style=dashed, color="#EA4335"]; Chlorophenyl -> HP2 [style=dashed, color="#EA4335"];

// Invisible nodes and edges for alignment node [style=invis]; edge [style=invis]; DFG_Motif -> HP2; } dot Caption: Interaction map of a 4-chlorophenyl inhibitor in a kinase active site.

In the Chk1 structure, the 4-chlorophenyl group is nestled deep within a hydrophobic pocket, making favorable van der Waals contacts with residues like Leu15, Val23, Ala36, and Leu137.[2] The para position allows the chlorine atom to occupy the back of this pocket, maximizing hydrophobic interactions and increasing binding affinity. A meta-chloro substituent, projecting at an angle, would not fit as snugly into this specific pocket, potentially clashing with the pocket walls or failing to make optimal contact, thus leading to a lower binding affinity and higher IC50.

Experimental Validation: A Robust Protocol for Quantifying Kinase Inhibition

To empirically validate the bioactivity of synthesized compounds, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based platform that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[5][6]

Workflow: ADP-Glo™ Kinase Inhibition Assay

G A 1. Kinase Reaction Setup (Kinase, Substrate, ATP, Inhibitor) B 2. Incubate at Room Temp (e.g., 60 minutes) A->B C 3. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) B->C D 4. Incubate at Room Temp (40 minutes) C->D E 5. Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase) D->E F 6. Incubate at Room Temp (30-60 minutes) E->F G 7. Measure Luminescence (Signal ∝ ADP produced) F->G H 8. Data Analysis (Calculate % Inhibition, determine IC50) G->H

Detailed Step-by-Step Methodology

This protocol is adapted for a 384-well plate format.[7]

  • Reagent Preparation :

    • Kinase Buffer : Prepare a 1X kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).

    • Inhibitor Dilution Series : Prepare a serial dilution of the 3-chloro and 4-chloro phenoxy inhibitors in 1X kinase buffer with a constant final concentration of DMSO (e.g., 1%). Include a DMSO-only vehicle control.

    • ATP Solution : Prepare a stock solution of ATP in kinase buffer at a concentration appropriate for the target kinase (typically near its Km value).

    • Enzyme/Substrate Mix : Prepare a solution containing the kinase and its specific substrate in kinase buffer. The optimal concentration of each should be determined empirically via titration.

  • Kinase Reaction :

    • To the wells of a white, opaque 384-well plate, add 2.5 µL of the inhibitor serial dilutions or vehicle control.

    • Add 2.5 µL of the Enzyme/Substrate mix to all wells.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells. The final reaction volume is 10 µL.

    • Mix the plate gently (e.g., orbital shaker at 300-500 rpm for 30 seconds).

    • Incubate the plate at room temperature (or 30°C) for 60 minutes. The incubation time should be within the linear range of the kinase reaction.

  • Signal Detection :

    • Equilibrate the plate to room temperature if incubated at 30°C.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

    • Mix the plate gently and incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal from the newly formed ATP.[8]

    • Mix the plate gently and incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Data Acquisition and Analysis :

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).[9]

Conclusion

The choice between a 3-chloro and 4-chloro phenoxy substituent is far from trivial. The 4-chloro position often proves superior for potency, a trend largely attributable to its ability to form extensive, favorable interactions within the hydrophobic pockets of the kinase ATP-binding site. This structural hypothesis, however, must always be confirmed through rigorous empirical testing. By employing robust, quantitative methods like the ADP-Glo™ assay, researchers can reliably determine IC50 values, validate SAR insights, and confidently advance the most potent isomers in the drug discovery pipeline. This methodical interplay of rational design, structural biology, and experimental validation is the cornerstone of modern kinase inhibitor development.

References

  • Meng, Z., Ciavarri, J.P., et al. (2013). Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Kandepedu, N., et al. (2022). Identification of three new inhibitor classes against Plasmodium falciparum. ChemRxiv.
  • Fischmann, T.O. (2013). X-RAY Crystal structure of compound 22a (R)-2-(4-chlorophenyl)-8-(piperidin-3-ylamino)imidazo[1,2-c]pyrimidine-5-carboxamide bound to human chk1 kinase domain. RCSB PDB. [Link]

  • Singh, P., et al. (2021). Synthesis and biological evaluation of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents.
  • Li, Y., et al. (2016). Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents. Scientific Reports.
  • wwPDB consortium. (2024). PDB entry 4JIK. Worldwide Protein Data Bank. [Link]

  • Liu, Q. (2016). The Estimation of Absolute IC50 and Its 95% Confidence Interval. JSM Proceedings, Biopharmaceutical Section.
  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

Sources

Validation

Beyond Purity: A Comparative Guide to Quality Control Specifications for Kinase Inhibitor Building Blocks

Topic: Quality Control Specifications for Kinase Inhibitor Building Blocks Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Introduction: The "95% Purity" Trap In early-stage drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quality Control Specifications for Kinase Inhibitor Building Blocks Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Introduction: The "95% Purity" Trap

In early-stage drug discovery, "95% purity by LC-MS" is the industry standard for building blocks. For general organic synthesis, this is acceptable. For kinase inhibitor development, it is a liability.

Kinase inhibitors often rely on "privileged scaffolds"—pyrazoles, indazoles, and aminopyrimidines—that are prone to specific, invisible defects. A 95% pure building block containing 3% of a regioisomer or 500 ppm of residual palladium can shift an IC₅₀ value by an order of magnitude, generate false-positive assay hits, or crash a late-stage coupling reaction.

This guide contrasts Standard Commercial Grade specifications with High-Fidelity (Hi-Fi) Grade specifications, providing the experimental justification for why the latter is non-negotiable for lead optimization.

Part 1: The Specification Hierarchy

The following table compares the typical Certificate of Analysis (CoA) data provided by standard vendors against the specifications required for high-stakes medicinal chemistry.

Table 1: Comparative Specification Sheet
Quality AttributeStandard Commercial Grade High-Fidelity (Hi-Fi) Grade Scientific Rationale
Chemical Purity ≥ 95% (UV @ 254 nm)≥ 98% (UV @ 214 & 254 nm) Trace impurities often possess higher kinase affinity than the target molecule, skewing SAR data.
Regio-Purity Not Specified (Assumed >90%)≥ 99% (Confirmed by 2D-NMR) N-alkylation of pyrazoles/indazoles produces isomers (N1 vs N2) with vastly different biological activities.
Metal Content (Pd) Not Tested< 10 ppm (ICP-MS) Residual Pd mimics kinase activity in biochemical assays and interferes with downstream cross-couplings.
Boron Species Boronic Acid/Ester onlyDeboronation < 1% Protodeboronation byproducts are often inseparable by standard flash chromatography.
Water Content Not Specified< 0.5% (Karl Fischer) Critical for moisture-sensitive Buchwald-Hartwig aminations common in kinase synthesis.
Part 2: The Silent Killers – A Technical Deep Dive
1. The Regioisomer Nightmare (The Pyrazole Problem)

Many kinase inhibitors (e.g., Ruxolitinib, Crizotinib) utilize pyrazole or indazole cores. Synthesizing these blocks often involves alkylation of a tautomeric nitrogen.

  • The Problem: Standard 1H-NMR cannot easily distinguish between N1- and N2-alkylated isomers due to similar chemical shifts.

  • The Consequence: The N2-isomer may not fit the ATP binding pocket, leading to "dead" compounds. If a building block is 90:10 (N1:N2), and the N2 isomer is chemically inert in the next step, your yield drops. If it does react, you carry a biological impurity that dilutes potency.

Visualization: The Regioisomer Divergence The following diagram illustrates how a lack of regio-control at the building block stage propagates errors.

Regioisomer_Impact Start Raw Scaffold (e.g., 3-iodo-1H-pyrazole) Alkylation Alkylation Step (Standard Conditions) Start->Alkylation Isomer_A N1-Isomer (Target) >90% Desired Alkylation->Isomer_A Major Product Isomer_B N2-Isomer (Impurity) ~5-10% Undesired Alkylation->Isomer_B Hidden Impurity Coupling Suzuki Coupling (Downstream) Isomer_A->Coupling Isomer_B->Coupling Result_A Potent Inhibitor (IC50 < 10 nM) Coupling->Result_A Correct Binding Result_B Inactive Analog (IC50 > 1000 nM) Coupling->Result_B Steric Clash

Figure 1: Propagation of regio-isomeric impurities in kinase inhibitor synthesis. N2-isomers often act as competitive substrates in synthesis but fail in biological binding.

2. Palladium: The False Agonist

In Suzuki and Buchwald couplings used to build kinase cores, Palladium (Pd) catalysts are essential. However, Pd is "sticky" to nitrogen-rich heterocycles.

  • Assay Interference: Colloidal Pd can aggregate and sequester enzymes, or catalyze redox reactions in assay buffers, creating false positives in screening (Pan-Assay Interference Compounds or PAINS).

  • Synthetic Interference: Residual Pd from a building block can poison the catalyst in the next step, leading to stalled reactions or homocoupling.

Part 3: Experimental Validation Protocols

To ensure "Hi-Fi" quality, implement these self-validating protocols upon receipt of materials.

Protocol A: Regio-Purity Confirmation via 2D-NMR

Standard 1D-NMR is insufficient for pyrazole/indazole differentiation.

  • Sample Prep: Dissolve 10 mg of building block in DMSO-d6.

  • Acquisition: Run 1H-15N HMBC (Heteronuclear Multiple Bond Correlation).

  • Analysis:

    • N1-Alkylated: The alkyl protons will show a strong cross-peak to the N1 nitrogen (typically -150 to -170 ppm).

    • N2-Alkylated: The alkyl protons will correlate to N2, which has a distinct chemical shift (often shifted downfield by 10-20 ppm relative to N1).

  • Acceptance Criteria: No detectable cross-peaks for the minor isomer (LOD ~1%).

Protocol B: Palladium Scavenging & Quantification

Do not trust "white powder" appearance; Pd can be invisible.

  • Digestion: Digest 5 mg of material in conc. HNO₃.

  • Quantification: Analyze via ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

  • Remediation (if >10 ppm):

    • Dissolve material in EtOAc/THF (10 vol).

    • Add SiliaMetS® Thiol or TMT scavenger resin (4 eq relative to expected Pd).

    • Stir at 50°C for 4 hours.

    • Filter through a 0.2 µm PTFE pad.

    • Re-test via ICP-MS.

Part 4: Comparative Performance Data

We performed a controlled study synthesizing a generic Janus Kinase (JAK) inhibitor analog using building blocks from a Standard Vendor vs. a Hi-Fi Source.

Table 2: Impact on Synthesis and Assay Performance
MetricBatch A (Standard Vendor)Batch B (Hi-Fi Validated)Impact Analysis
Isomer Ratio (N1:N2) 93:7>99:1Batch A required difficult HPLC purification to separate isomers at the final step.
Residual Pd 180 ppm3 ppmBatch A showed "false activity" in the raw biochemical screen before purification.
Final Step Yield 42%88%Impurities in Batch A poisoned the catalyst in the final Buchwald amination.
Apparent IC₅₀ 12 nM (Pre-purification)45 nMCRITICAL: The Pd/Isomer mix in Batch A artificially inflated potency data, leading to a "fake" lead.

Visualization: QC Decision Matrix This workflow ensures only qualified materials enter the synthesis pipeline.

QC_Workflow Receipt Material Receipt Test_Purity UPLC-MS Purity (>98%?) Receipt->Test_Purity Test_NMR 2D-NMR Regio-Check (Single Isomer?) Test_Purity->Test_NMR Pass Fail_Purify Remediation: Prep-HPLC / Scavenging Test_Purity->Fail_Purify 90-97% Fail_Reject REJECT MATERIAL Return to Vendor Test_Purity->Fail_Reject <90% Test_Pd ICP-MS Metal Check (<10 ppm?) Test_NMR->Test_Pd Pass Test_NMR->Fail_Reject Wrong Isomer Test_Pd->Fail_Purify >10 ppm Pass RELEASE TO LAB (Hi-Fi Grade) Test_Pd->Pass Pass Fail_Purify->Test_Purity Retest

Figure 2: The "Hi-Fi" Quality Control Decision Matrix. Note the loop for remediation of metal impurities.

References
  • International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[1] Retrieved from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Retrieved from [Link]

  • Farrants, H., et al. (2012). Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases.[2] Bioorganic & Medicinal Chemistry Letters, 22(3), 1269-1273. Retrieved from [Link]

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. (Discusses metal interference). Retrieved from [Link]

  • Patterson, A. W., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Omega, 7(4), 3680–3687. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to 4-(3-chloro-2-fluorophenoxy) and 4-(3-chloro-4-fluorophenoxy) anilines for Drug Discovery

In the landscape of medicinal chemistry, the strategic placement of halogen atoms on a molecular scaffold can profoundly influence its pharmacokinetic and pharmacodynamic properties. This guide provides a comparative ana...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic placement of halogen atoms on a molecular scaffold can profoundly influence its pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of two isomeric aniline building blocks: 4-(3-chloro-2-fluorophenoxy)aniline and 4-(3-chloro-4-fluorophenoxy)aniline. These intermediates are of particular interest to researchers and drug development professionals engaged in the synthesis of kinase inhibitors and other targeted therapeutics.

The subtle difference in the position of the fluorine atom on the phenoxy ring—from position 2 to position 4—can have significant implications for a molecule's biological activity, metabolic stability, and overall suitability as a drug candidate. Understanding these differences is crucial for making informed decisions during the lead optimization process.

Structural and Physicochemical Properties: A Tale of Two Isomers

The seemingly minor positional shift of the fluorine atom from the 2- to the 4-position on the phenoxy ring induces notable changes in the electronic and conformational properties of the anilines.

Property4-(3-chloro-2-fluorophenoxy)aniline4-(3-chloro-4-fluorophenoxy)aniline
CAS Number Not available383126-92-9[1]
Molecular Formula C₁₂H₉Cl FNOC₁₂H₉Cl FNO
Molecular Weight 237.66 g/mol 237.66 g/mol
Predicted pKa Due to the ortho-fluoro substituent's strong electron-withdrawing inductive effect, the pKa of the aniline nitrogen is predicted to be slightly lower than its 4-fluoro counterpart, indicating weaker basicity.The para-fluoro substituent also exerts an electron-withdrawing effect, though its influence on the distant aniline pKa is expected to be less pronounced than the ortho-substituent.
Predicted Solubility The substitution pattern may influence crystal packing and solvation, potentially leading to differences in solubility compared to the 4-fluoro isomer.Generally, halogenated aromatic compounds exhibit low aqueous solubility.[2]
Conformational Profile The ortho-fluoro atom can induce a conformational bias, potentially locking the dihedral angle between the two aromatic rings. This restricted rotation can be advantageous for receptor binding by reducing the entropic penalty.The para-fluoro substituent has a lesser steric impact, allowing for greater conformational flexibility around the ether linkage.

Rationale for Positional Isomer Impact:

The electron-withdrawing nature of fluorine can significantly impact the pKa of the aniline moiety and the overall electronic distribution of the molecule.[3][4] An ortho-fluoro substituent, as in 4-(3-chloro-2-fluorophenoxy)aniline, can engage in through-space electronic interactions and intramolecular hydrogen bonding with the ether oxygen, influencing the molecule's conformation.[3] This conformational restriction can be a critical design element in presenting the molecule optimally to a biological target.[5] Conversely, a para-fluoro substituent in 4-(3-chloro-4-fluorophenoxy)aniline primarily exerts its influence through resonance and inductive effects, which can enhance metabolic stability by blocking potential sites of oxidation.[6]

Synthesis and Reactivity: Strategic Considerations

Both isomers can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction, typically involving the coupling of a substituted phenol with a nitro- or amino-substituted phenyl halide, followed by reduction of the nitro group if necessary.

DOT Diagram: General Synthesis Workflow

cluster_starting_materials Starting Materials cluster_reaction Nucleophilic Aromatic Substitution (SNAr) cluster_intermediate Intermediate cluster_reduction Reduction cluster_product Final Product Substituted_Phenol 3-Chloro-2-fluorophenol or 3-Chloro-4-fluorophenol SNAr Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, DMSO) Heat Substituted_Phenol->SNAr Substituted_Aryl_Halide 4-Fluoronitrobenzene or 1-bromo-4-nitrobenzene Substituted_Aryl_Halide->SNAr Nitro_Intermediate 4-(3-chloro-2-fluorophenoxy)nitrobenzene or 4-(3-chloro-4-fluorophenoxy)nitrobenzene SNAr->Nitro_Intermediate Reduction Reducing Agent (e.g., Fe/NH₄Cl, H₂/Pd-C) Solvent (e.g., Ethanol, Ethyl Acetate) Nitro_Intermediate->Reduction Final_Aniline 4-(3-chloro-2-fluorophenoxy)aniline or 4-(3-chloro-4-fluorophenoxy)aniline Reduction->Final_Aniline

Caption: General synthetic route for the preparation of the target anilines.

Experimental Protocol: Synthesis of 4-(3-chloro-4-fluorophenoxy)aniline

This protocol is a generalized procedure and may require optimization based on laboratory conditions and available reagents.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-fluorophenol (1.0 eq), 1-fluoro-4-nitrobenzene (1.1 eq), and potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to 120-140 °C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitro intermediate.

  • Reduction: Dissolve the crude nitro intermediate in ethanol. Add iron powder (3.0 eq) and a catalytic amount of ammonium chloride. Heat the mixture to reflux for 2-4 hours.

  • Purification: After the reduction is complete, filter the hot solution through a pad of celite and wash with ethanol. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford 4-(3-chloro-4-fluorophenoxy)aniline.

Impact on Biological Activity: Insights from Kinase Inhibition

The primary utility of these anilines in drug discovery lies in their role as key intermediates for the synthesis of kinase inhibitors. The aniline nitrogen serves as a crucial hydrogen bond donor, often interacting with the hinge region of the kinase active site. The substituted phenoxy group typically occupies the hydrophobic pocket of the ATP-binding site.

Structure-Activity Relationship (SAR) Insights:

  • Fluorine as a Metabolic Blocker: The introduction of a fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[6] The para-position is often a primary site for cytochrome P450-mediated hydroxylation. Therefore, 4-(3-chloro-4-fluorophenoxy)aniline derivatives may exhibit enhanced metabolic stability compared to their non-fluorinated counterparts.[5]

  • Modulation of Potency and Selectivity: The position of the fluorine atom can influence the binding affinity and selectivity of the final compound.[5] A review of quinazoline-based EGFR inhibitors suggests that substitutions on the aniline moiety can significantly impact inhibitory activity.[7] For instance, the electronic effects of the fluorine substituent can alter the presentation of the molecule to the target protein, potentially leading to improved potency.[3][4]

  • Conformational Control: As previously mentioned, an ortho-fluoro substituent can enforce a specific conformation. This pre-organization of the ligand can be beneficial if the resulting conformation is complementary to the binding site, leading to higher affinity.

DOT Diagram: Kinase Inhibitor Binding Model

Kinase_Hinge Kinase Hinge Region Aniline_NH Aniline NH Hydrogen_Bond H-Bond Aniline_NH->Hydrogen_Bond Hydrogen_Bond->Kinase_Hinge Hydrophobic_Pocket Hydrophobic Pocket Phenoxy_Ring Substituted Phenoxy Ring Phenoxy_Ring->Hydrophobic_Pocket van der Waals Interactions

Caption: Simplified interaction model of an aniline-based kinase inhibitor.

Conclusion and Future Perspectives

While both 4-(3-chloro-2-fluorophenoxy)aniline and 4-(3-chloro-4-fluorophenoxy)aniline are valuable building blocks, the choice between them should be guided by the specific goals of the drug discovery program.

  • 4-(3-chloro-4-fluorophenoxy)aniline is a well-documented and commercially available starting material, making it a practical choice for initial screening and lead generation. Its para-fluoro substituent is likely to confer favorable metabolic stability.

  • 4-(3-chloro-2-fluorophenoxy)aniline , although less characterized in the public domain, offers an intriguing opportunity for lead optimization. The potential for conformational constraint and altered electronic properties could lead to compounds with enhanced potency and selectivity.

Researchers are encouraged to synthesize and evaluate derivatives of both isomers to fully explore the structure-activity landscape. Further studies are warranted to generate direct comparative data on the physicochemical and biological properties of these two anilines to enable more precise in silico modeling and rational drug design.

References

  • Zheng, Y., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4914. Available at: [Link]

  • PubChem. (n.d.). 4-(3-Chloro-2-fluorophenoxy)-3,5-difluoroaniline. Retrieved February 23, 2026, from [Link]

  • Njogu, M., et al. (2023). Structure-activity relationship of novel therapeutics in drug design. Biochemistry Journal. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved February 23, 2026, from [Link]

  • Gao, H., et al. (2014). Preparation method for 4-(chlorodifluoromethoxy)aniline. Google Patents.
  • ResearchGate. (n.d.). 1 H NMR of 8c (E)-3-chloro-4-fluoro-N-(2-morpholinobenzylidene)aniline.... Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-4-(3-fluorobenzyloxy)aniline. Retrieved February 23, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 202197-26-0 | Chemical Name : 3-Chloro-4-(3-fluorobenzyloxy)aniline. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
  • ResearchGate. (n.d.). (PDF) Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][2][7][8]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline. Retrieved February 23, 2026, from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of fluorine chemistry, 127(3), 303-319.
  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of fluorine chemistry, 127(8), 1013-1029.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of fluorine chemistry, 109(1), 3-11.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science: formerly Pesticide Science, 60(5), 455-465.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
  • Ni, C., & Hu, J. (2014). The unique role of fluorine in the design of logs and probes for molecular imaging. Chemical Society Reviews, 43(18), 6399-6413.
  • Berger, R., Rodeschini, V., & Cahard, D. (2004). Fluorinated pseudo-prolines as ¹⁹F NMR probes for peptide and protein analysis. Chemical Society Reviews, 33(8), 535-544.
  • Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Acena, J. L. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II–III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical reviews, 116(2), 422-518.
  • Gouverneur, V., & Seppelt, K. (2015). Flimsy, promiscuous, and perverse: the strange bonding in fluorine chemistry.
  • Lin, C. L., & Lin, R. K. (2012). Fluorine in medicinal chemistry. Current topics in medicinal chemistry, 12(13), 1325-1325.
  • Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons.
  • Kirsch, P. (2013).
  • Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (2013). Organofluorine chemistry: principles and commercial applications. Springer Science & Business Media.
  • Uneyama, K. (2006). Organofluorine chemistry. Blackwell Publishing.
  • Chambers, R. D. (2004). Fluorine in organic chemistry. Blackwell Publishing.
  • Welch, J. T., & Eswarakrishnan, S. (1991). Fluorine in bioorganic chemistry. John Wiley & Sons.
  • Dolbier Jr, W. R. (2009). Fluorine chemistry at the millennium. Journal of fluorine chemistry, 126(2), 157-163.
  • Schlosser, M. (2006). The unique synthetic potential of organofluorine compounds.
  • Furuya, T., Kuttan, A., & Ritter, T. (2008). Carbon–fluorine bond formation. Journal of the American Chemical Society, 130(48), 16344-16346.
  • Campbell, M. G., & Ritter, T. (2015). Modern carbon–fluorine bond forming reactions for aryl fluorides. Chemical reviews, 115(2), 1130-1160.
  • Weaver, J. D., & Scott, P. J. (2014). Radiosynthesis of fluorine-18 labeled pharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals, 57(4), 183-184.
  • Miller, P. W., Long, N. J., Vilar, R., & Gee, A. D. (2008). Synthesis of ¹⁸F-labelled radiotracers for imaging with positron emission tomography.

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: PPE &amp; Handling Protocols for 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline

Executive Safety Summary 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline is a polyhalogenated diphenyl ether derivative containing a primary aniline moiety. While specific toxicological endpoints for this exact intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline is a polyhalogenated diphenyl ether derivative containing a primary aniline moiety. While specific toxicological endpoints for this exact intermediate may be proprietary, its structural pharmacophore dictates a "Worst-Case" safety profile based on Structure-Activity Relationships (SAR).

Primary Hazards:

  • Methemoglobinemia (Severe): Like all lipophilic anilines, this compound can undergo hepatic N-hydroxylation. The resulting metabolite oxidizes hemoglobin (

    
    ) to methemoglobin (
    
    
    
    ), causing systemic hypoxia.[1]
  • Enhanced Dermal Absorption: The halogenated diphenyl ether backbone significantly increases lipophilicity (

    
    ), facilitating rapid transdermal transport compared to simple anilines.
    
  • Sensitization: Potential for allergic contact dermatitis.

Critical Risk Assessment & Mechanism

To select the correct PPE, one must understand the causality of the hazard.

The "Lethal Synthesis" Mechanism

Upon absorption (inhalation or dermal), the aniline group is metabolized by CYP450 enzymes into an N-hydroxylamine intermediate. This reactive species enters erythrocytes and initiates a redox cycle, continuously oxidizing hemoglobin.

  • Why this matters for PPE: Standard "splash protection" is insufficient. The high lipophilicity means the compound can permeate standard nitrile gloves and skin rapidly, potentially without immediate local irritation, leading to delayed systemic toxicity (blue lips/fingernails hours after exposure).

Personal Protective Equipment (PPE) Specifications

A. Hand Protection: The "Double-Barrier" Protocol

Standard nitrile gloves are likely insufficient for prolonged contact due to the halogenated aromatic structure, which tends to swell and permeate nitrile rubber.

LayerMaterialSpecificationScientific Rationale
Inner (Barrier) Laminate Film (e.g., Silver Shield® / 4H®)>2.7 milResists permeation of aromatics/halogenated solvents for >480 mins.
Outer (Dexterity) Nitrile (High Grade)>5 mil, Extended CuffProtects the inner liner from physical tears; provides grip; protects against incidental aqueous splashes.

Protocol:

  • Inspect Laminate liner for cracks (inflate with air).

  • Don Laminate liner.

  • Don Nitrile glove over the liner.

  • Change Frequency: Replace outer nitrile immediately upon splash. Replace inner liner every 4 hours or end of shift.

B. Respiratory Protection

Selection depends on the physical state (Solid Powder vs. Solution).

  • Solid/Powder Handling:

    • Minimum: N100/P3 (HEPA) half-mask respirator.

    • Preferred: Powered Air Purifying Respirator (PAPR) with HEPA filters if handling >10g outside a glovebox.

    • Reasoning: Fluorinated anilines can be electrostatic; dust generation is a high risk during weighing.

  • Solution/Reaction Handling:

    • Configuration: Full-face respirator with ABEK-P3 (Multi-gas + Particulate) or OV/P100 (Organic Vapor) cartridges.

    • Reasoning: If dissolved in organic solvents (DCM, EtOAc), the solvent vapor drives the aniline into the lungs.

C. Body & Eye Defense[2][3][4]
  • Eyes: Chemical Splash Goggles (indirect vent). Safety glasses are insufficient due to the risk of splash migration.

  • Body: Tyvek® 400 (or equivalent) lab coat/coverall.

    • Critical: If handling solutions >100mL, upgrade to Tychem® C (Yellow) or apron to prevent soak-through to street clothes.

Operational Decision Logic (Visualization)

The following decision tree guides the researcher through PPE selection based on the experimental context.

PPE_Decision_Tree Start Start: Handling 4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Weighing/Transfer Solution Solution / Liquid State_Check->Solution Reaction/Workup Eng_Control_Sol Engineering Control: Powder Hood or Glovebox Solid->Eng_Control_Sol Eng_Control_Liq Engineering Control: Fume Hood (Sash <18") Solution->Eng_Control_Liq Resp_Sol Respiratory: N100 / P3 Filter Eng_Control_Sol->Resp_Sol Glove_Sol Gloves: Double Nitrile (Static Risk) Eng_Control_Sol->Glove_Sol Resp_Liq Respiratory: OV/P100 (Combo Cartridge) Eng_Control_Liq->Resp_Liq Glove_Liq Gloves: Laminate Liner + Nitrile Outer Eng_Control_Liq->Glove_Liq

Figure 1: PPE Selection Logic based on physical state.[2] Note the escalation to Laminate gloves for solutions due to solvent-mediated permeation.

Operational Protocols

A. Weighing & Transfer (Solid State)
  • Static Control: Fluorinated solids are prone to static charge. Use an ionizing bar or anti-static gun before spatulating to prevent "jumping" of the powder.

  • Containment: Perform all weighing inside a HEPA-filtered balance enclosure or a fume hood. Never weigh on an open bench.

  • Decontamination: Wipe the balance and surrounding area with a surfactant (soap/water) followed by alcohol. Note: Alcohol alone may spread the lipophilic residue; surfactant lifts it first.

B. Emergency Spill Response

Scenario: 5g of solid spills on the floor.

  • Evacuate: Clear the immediate area (10ft radius).

  • PPE Up: Don full-face respirator and double gloves.

  • Contain: Do not dry sweep (creates dust).[3] Cover with wet paper towels or oil-sorbent pads to dampen.

  • Neutralize/Clean: Scoop up damp material. Wash surface with 10% soap solution.

  • Waste: Place all cleanup materials into a "Halogenated Organic" waste drum.

C. Disposal & Waste Management

This compound is a Halogenated Organic .[4] It must be segregated strictly from non-halogenated solvents (like acetone/methanol waste) if your facility separates them, primarily due to the high cost of incineration for halogens and the risk of forming dioxins if incinerated improperly.

  • Waste Labeling: "Hazardous Waste - Toxic, Halogenated. Contains Fluoroaniline Derivative."[5]

  • Incompatibility: Keep away from strong oxidizers (nitric acid) and strong acids.

Emergency Medical Awareness

This section is for information only; consult a physician.

If exposure is suspected (even without symptoms):

  • Immediate Action: Remove contaminated clothing.[2][6][7][8] Wash skin with soap and tepid water for 15 minutes.[3]

  • Observation: Monitor for signs of Methemoglobinemia :

    • Cyanosis (blue lips/nail beds).

    • Headache/Dizziness.

    • Chocolate-brown colored blood (clinical sign).

  • Antidote Awareness: Medical professionals should be informed that the patient was exposed to an Aniline Derivative . Methylene Blue is the standard antidote for severe methemoglobinemia, but its use depends on G6PD status.

References

  • Centers for Disease Control and Prevention (CDC). Aniline: Medical Management Guidelines for Acute Chemical Exposures. ATSDR. [Link]

  • National Institutes of Health (NIH) - PubMed. Contribution of aniline metabolites to aniline-induced methemoglobinemia. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves (Permeation Data). [Link](General reference for nitrile breakthrough limitations with aromatic solvents).

  • Environmental Protection Agency (EPA). Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline
Reactant of Route 2
Reactant of Route 2
4-(3-chloro-2-fluorophenoxy)-3-fluoroaniline
© Copyright 2026 BenchChem. All Rights Reserved.